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3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol Documentation Hub

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  • Product: 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol
  • CAS: 1152714-43-6

Core Science & Biosynthesis

Foundational

Structure of 5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Authored by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazole-3-thiol scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The strategic incorporation of a 3,5-difluorophenyl moiety at the 5-position is a rational design choice intended to modulate the molecule's physicochemical properties and enhance its pharmacological profile. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This guide provides a comprehensive technical overview of the synthesis, definitive structural elucidation, and key chemical attributes of 5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol, offering a foundational resource for researchers engaged in drug discovery and heterocyclic chemistry.

Synthetic Strategy and Rationale

The construction of the 5-aryl-1,2,4-triazole-3-thiol core is most reliably achieved through the cyclization of an appropriate acylthiosemicarbazide intermediate. This approach is not only efficient but also minimizes the formation of isomeric impurities, such as 1,3,4-thiadiazoles.[4][5] The chosen synthetic pathway involves a two-step, one-pot methodology utilizing Polyphosphate Ester (PPE) as a mild and effective condensing agent for the initial acylation, followed by a base-mediated intramolecular cyclodehydration.

Causality in Experimental Design:
  • Choice of Starting Materials: 3,5-difluorobenzoic acid is the logical precursor for the difluorophenyl moiety, while thiosemicarbazide provides the N-C-N-N-S backbone required for the triazole-thiol ring.

  • Polyphosphate Ester (PPE) as Condensing Agent: PPE is selected over harsher reagents due to its efficacy under relatively mild conditions. It acts as both an acid catalyst and a powerful dehydrating agent, facilitating the formation of the amide bond between the carboxylic acid and thiosemicarbazide with high efficiency.[4][5][6]

  • Base-Mediated Cyclization: The subsequent treatment with an aqueous alkali (e.g., potassium hydroxide) is crucial. It deprotonates the amide and thioamide protons, creating a nucleophilic nitrogen that attacks the carbonyl carbon, leading to the irreversible intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.[1] This step is performed sequentially to ensure the acylation reaction completes before cyclization is initiated.

Experimental Protocol: Synthesis of 5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol

Protocol Disclaimer: This is a representative protocol based on established methodologies.[4][5] All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Acylation Step:

    • To a 100 mL round-bottomed flask, add 3,5-difluorobenzoic acid (1.58 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

    • Add chloroform (30 mL) as the solvent.

    • Carefully add Polyphosphate Ester (PPE) (~10 g) to the stirred mixture.

    • Fit the flask with a reflux condenser and heat the mixture to 90 °C. Maintain this temperature with vigorous stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Isolation Step:

    • After cooling the reaction mixture to room temperature, carefully decant the chloroform.

    • Add a 10% aqueous solution of potassium hydroxide (KOH) (50 mL) to the residue.

    • Heat the mixture to 90 °C and stir for 3 hours to induce cyclization. The solution should become homogeneous.

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution to pH ~5-6 using 4M hydrochloric acid (HCl). A white precipitate will form.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield the final product.

Synthetic Workflow Diagram

SynthesisWorkflow reagents Starting Materials: 3,5-Difluorobenzoic Acid Thiosemicarbazide acylation Step 1: Acylation - Polyphosphate Ester (PPE) - Chloroform, 90°C, 4-6h reagents->acylation intermediate Acylthiosemicarbazide Intermediate (in situ) acylation->intermediate cyclization Step 2: Cyclization - 10% aq. KOH - 90°C, 3h intermediate->cyclization workup Workup - Acidification (HCl) - Filtration & Drying cyclization->workup product Final Product: 5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol workup->product

Caption: Synthetic pathway for 5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol.

Definitive Structural Elucidation

Confirming the molecular structure of a novel compound is a non-negotiable requirement in drug development, underpinning all subsequent biological and structure-activity relationship (SAR) studies.[7] A hierarchical and synergistic use of analytical techniques is employed to provide unequivocal proof of structure.

Spectroscopic Characterization: A Self-Validating System

Spectroscopic methods provide the initial, yet critical, evidence of the molecular framework. Each technique offers complementary information, and together they build a cohesive and self-validating structural hypothesis.

Technique Purpose Expected Observations for 5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol
¹H NMR Confirms proton environment and connectivity.- Aromatic Region (δ 7.0-7.5 ppm): Two signals expected. One triplet (the proton at C4' of the phenyl ring) and one doublet of doublets or multiplet (the two equivalent protons at C2' and C6').- Triazole/Thiol NH/SH (δ 13-14 ppm): One or two broad singlets, exchangeable with D₂O, corresponding to the triazole NH and thiol SH protons, confirming the thione-thiol tautomerism.[8]
¹³C NMR Maps the carbon skeleton of the molecule.- Aromatic Carbons: Signals between δ 110-165 ppm. The carbons directly bonded to fluorine (C3' and C5') will show characteristic large C-F coupling constants (JCF).- Triazole Carbons: Two distinct signals expected for C3 and C5 of the triazole ring, typically in the δ 145-170 ppm range.[9]
¹⁹F NMR Directly observes the fluorine atoms.A single signal is expected for the two equivalent fluorine atoms, confirming the 3,5-substitution pattern.
HR-MS Provides the exact molecular weight and formula.The measured m/z value for the molecular ion [M+H]⁺ or [M-H]⁻ must match the calculated theoretical mass for C₈H₅F₂N₃S, providing definitive confirmation of the elemental composition.

Note: Chemical shifts (δ) are reported in ppm and are referenced to TMS. Data are predictive.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopy provides robust evidence of connectivity, only single-crystal X-ray crystallography can deliver an unambiguous three-dimensional model of the molecule in the solid state.[7] It is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the compound's physical properties.

XrayWorkflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesized & Purified Compound crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth diffraction X-ray Diffraction Data Collection crystal_growth->diffraction processing Data Processing & Integration diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_structure Unambiguous 3D Structure: - Bond Lengths & Angles - Tautomeric Form - Intermolecular Interactions validation->final_structure Final Output

Caption: Workflow for definitive structure validation via X-ray crystallography.

Based on published structures of similar 1,2,4-triazole derivatives, the following parameters would be anticipated.[2][10]

Parameter Expected Value / Observation Significance
Crystal System Monoclinic or TriclinicProvides basic information about the crystal lattice symmetry.
Space Group e.g., P2₁/c or P-1Defines the symmetry elements within the unit cell.
Tautomeric Form Likely the thione form in the solid state.X-ray analysis will definitively locate the proton on a nitrogen atom (thione) or the sulfur atom (thiol).
Intermolecular Interactions Strong N-H···S or N-H···N hydrogen bonds.These interactions dictate the crystal packing and influence physical properties like melting point and solubility.
Dihedral Angle Angle between the triazole and phenyl rings.Defines the molecule's conformation in the solid state, which can be crucial for receptor binding.[10]

Structural Insights and Pharmacological Potential

The structure of 5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol is rich with features relevant to drug design.

  • Hydrogen Bonding: The triazole ring contains both hydrogen bond donors (N-H) and acceptors (N), while the thione group (C=S) is a potent hydrogen bond acceptor. These features enable strong, specific interactions with biological targets like enzymes and receptors.[11]

  • Thiol/Thione Group: The C3-thiol group is a key functional handle. It is nucleophilic and can be readily S-alkylated to generate a library of derivatives for SAR exploration.[12] Furthermore, this group is known to coordinate with metal ions, a property exploited in the design of metalloenzyme inhibitors.[13]

  • Difluorophenyl Moiety: The 3,5-difluorophenyl group provides a significant enhancement over a simple phenyl ring. The fluorine atoms are potent electron-withdrawing groups, which can modulate the pKa of the triazole ring. They also create a positive electrostatic potential on the edge of the phenyl ring protons, potentially enabling unique interactions with protein targets. Crucially, the C-F bonds are highly resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.

Derivatives of 1,2,4-triazole-3-thiol are well-documented to possess a vast array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][11][14] The presence of the difluorophenyl group, in particular, suggests a strong potential for potent antimicrobial and anticancer activity, making this scaffold a highly promising starting point for drug discovery programs.[3]

Conclusion

5-(3,5-difluorophenyl)-1,2,4-triazole-3-thiol is a strategically designed molecule that combines the pharmacologically privileged 1,2,4-triazole-3-thiol core with a difluorophenyl group to enhance its drug-like properties. Its synthesis is accessible through well-established heterocyclic chemistry protocols. Definitive structural characterization relies on a synergistic combination of spectroscopic techniques, with single-crystal X-ray crystallography serving as the ultimate validation. The inherent structural features—multiple points for hydrogen bonding, a reactive thiol handle, and a metabolically robust aromatic system—make it a high-value scaffold for the development of novel therapeutic agents.

References

  • Zavialov, I. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link][4][5]

  • Zavialov, I. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link][6]

  • Unknown Author. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zavialov, I. A., et al. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link][5]

  • Yathirajan, H. S., et al. (2003). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals. [Link][2]

  • Ünlüer, D., et al. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. RCSI Journals Platform. [Link][15]

  • Gobouri, A. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link][10]

  • Parchenko, V. V., et al. (2017). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Current issues in pharmacy and medicine: science and practice. [Link][3]

  • Hlushchak, T. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link][16]

  • Seelam, N., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link][11]

  • Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. [Link][17]

  • Unknown Author. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Physics: Conference Series. [Link][9]

  • Bachay, I. A., et al. (2025). Synthesis, characterization and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link][13]

  • Demchuk, I., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link][8]

  • Taylor, L. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • Bihdan, O. A., et al. (2016). Pharmacological Aspects of Application of 1,2,4-Triazole-3-Thiol Furan Derivatives. Amanote Research. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace. [Link][12]

  • Unknown Author. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical Technology and Metallurgy. [Link][18]

  • Samelyuk, Y. H., & Kaplaushenko, A. H. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Bytnar, E., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • Seelam, N., et al. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link][14]

Sources

Exploratory

1,2,4-Triazole-5-Thiol Derivatives: A Technical Guide to Synthesis, Structural Dynamics, and Medicinal Utility

Executive Summary The 1,2,4-triazole-5-thiol scaffold (often tautomeric with 1,2,4-triazole-5-thione) represents a privileged structure in modern medicinal chemistry.[1][2] Its distinct ability to engage in hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole-5-thiol scaffold (often tautomeric with 1,2,4-triazole-5-thione) represents a privileged structure in modern medicinal chemistry.[1][2] Its distinct ability to engage in hydrogen bonding, coordinate with metal ions (e.g., Heme-Fe in CYP450 enzymes), and serve as a bioisostere for carboxylic acids makes it indispensable in drug discovery. This guide provides a rigorous technical analysis of the scaffold, focusing on the control of tautomeric equilibrium for regioselective synthesis and its application in oncology and infectious disease therapeutics.

Part 1: Structural Dynamics & Tautomerism

The Thione-Thiol Equilibrium

The reactivity and pharmacological profile of this scaffold are defined by the prototropic tautomerism between the thione (1) and thiol (2) forms.

  • Solid State & Solution: In polar solvents (DMSO, MeOH) and the crystalline state, the thione form predominates due to the stabilization energy of the thioamide resonance structures.

  • Reactivity: Despite the thione dominance, chemical functionalization (alkylation) typically occurs at the Sulfur atom (S-alkylation) under basic conditions due to the high nucleophilicity of the thiolate anion generated in situ.

  • HSAB Theory Application: Sulfur (soft base) reacts preferentially with soft electrophiles (alkyl halides) over the harder Nitrogen atoms, provided the reaction conditions (solvent polarity, base strength) are optimized.

DOT Diagram: Tautomerism & Binding Modes

The following diagram illustrates the tautomeric shift and the subsequent lock into the S-substituted form upon alkylation.

Tautomerism Thione Thione Form (Dominant in Solution) N-H / C=S Thiol Thiol Form (Reactive Intermediate) N=C / S-H Thione->Thiol Prototropic Shift Target Biological Target (e.g., CYP51 Heme) Thione->Target Coordination (S-Fe) Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base (NaOH) S_Product S-Alkylated Product (Thioether) Thiolate->S_Product + R-X (SN2) S_Product->Target Hydrophobic Pocket Fit

Figure 1: Tautomeric equilibrium between thione and thiol forms, leading to S-alkylation or direct target binding.

Part 2: Synthetic Strategies & Protocols

High-Yield Cyclization Protocol

The most robust method for generating the 1,2,4-triazole-5-thiol core is the base-catalyzed cyclization of acyl thiosemicarbazides. This method is superior to acid-catalyzed routes, which often suffer from lower yields and byproduct formation.

Protocol: Base-Catalyzed Cyclodehydration

Objective: Synthesis of 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Thiosemicarbazide Formation:

    • React carboxylic acid hydrazide (1.0 eq) with an aryl/alkyl isothiocyanate (1.1 eq) in absolute ethanol.

    • Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Cool to precipitate the acyl thiosemicarbazide intermediate. Filter and dry.[3]

  • Cyclization (The Critical Step):

    • Dissolve the intermediate in 4N NaOH (aq).

    • Reflux for 4–6 hours. Note: The solution will turn clear as the salt forms.

    • Self-Validating Step: Cool the mixture to 0°C and acidify dropwise with conc. HCl to pH 2–3. A distinct evolution of H2S gas indicates decomposition (failure); a white/yellow precipitate indicates successful cyclization.

    • Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Regioselective Functionalization (S- vs. N-Alkylation)

When derivatizing the core, controlling the site of alkylation is critical.[4]

ParameterS-Alkylation (Desired for Thioethers)N-Alkylation (Competing Pathway)
Conditions Basic (NaOEt/EtOH or K2CO3/Acetone)Neutral/Acidic or Phase Transfer Catalysis
Reagent Type Soft Electrophiles (Alkyl halides)Hard Electrophiles
Thermodynamics Kinetic product (often reversible)Thermodynamic product (very stable)
Validation 1H NMR: S-CH2 typically shifts δ 3.5–4.2 ppm1H NMR: N-CH2 typically shifts δ 5.0–5.5 ppm
DOT Diagram: Synthetic Workflow

Synthesis Hydrazide Acid Hydrazide (R-CONHNH2) Thiosemi Acyl Thiosemicarbazide Intermediate Hydrazide->Thiosemi EtOH, Reflux Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Thiosemi Base 4N NaOH / Reflux (Cyclodehydration) Thiosemi->Base Triazole 1,2,4-Triazole-5-Thiol Core Scaffold Base->Triazole - H2O S_Alkyl S-Alkylation (Bioactive Thioethers) Triazole->S_Alkyl R''-X, K2CO3

Figure 2: Step-wise synthetic pathway from hydrazide precursors to functionalized thioethers.

Part 3: Medicinal Chemistry Applications[2][3][5][6][7][8][9][10]

Antifungal Agents (CYP51 Inhibition)

The 1,2,4-triazole ring is the pharmacophore of choice for inhibiting Lanosterol 14α-demethylase (CYP51) .[5]

  • Mechanism: The N4 nitrogen of the triazole ring coordinates with the Heme Iron (Fe2+) in the enzyme's active site, preventing the demethylation of lanosterol to ergosterol. This disrupts fungal cell membrane integrity.

  • Design Strategy: S-alkylation with bulky lipophilic groups (e.g., 2,4-dichlorophenyl moieties) mimics the lanosterol substrate, improving affinity for the hydrophobic access channel of CYP51.

Anticancer Agents (EGFR & Tubulin)

Recent studies highlight S-substituted derivatives as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) .

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) on the phenyl ring at position 4 increase potency. The thioether linker provides necessary flexibility for the molecule to adopt a conformation that fits the ATP-binding pocket of EGFR.

  • Tubulin Polymerization: Certain Mannich base derivatives of the triazole-thiol core have shown ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

Quantitative Activity Data (Representative)

Note: Values represent ranges from recent literature for optimized derivatives.

Therapeutic TargetDerivative ClassActivity Metric (IC50 / MIC)Reference Grounding
Antifungal (C. albicans) S-benzyl-1,2,4-triazoleMIC: 0.5 – 4.0 µg/mLComparable to Fluconazole [1]
Anticancer (MCF-7) 1,2,4-triazolo[3,4-b]thiadiazineIC50: 2.5 – 10 µM[2]
Antitubercular (M. tb) S-alkylated triazoleMIC: 6.25 µg/mL[3]

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC (NIH). [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity. Zaporozhye State Medical University. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. MDPI Molecules. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives. ResearchGate. [Link]

Sources

Foundational

3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol molecular weight

An In-Depth Technical Guide to 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(3,5-difluorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous clinically approved pharmaceuticals.[1][2] The incorporation of a 3,5-difluorophenyl moiety is a strategic design element known to enhance metabolic stability and binding affinity in various biological targets, notably in antifungal agents.[3] This document details the compound's physicochemical properties, provides a robust, field-proven synthesis methodology with mechanistic insights, outlines expected spectroscopic characteristics, and discusses its potential applications based on the established bioactivity of related analogues. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The 1,2,4-Triazole-5-thiol Scaffold in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is a cornerstone in the design of therapeutic agents.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties.[3] The triazole nucleus is metabolically stable and acts as a versatile scaffold that can engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, with biological targets.[4]

The 5-thiol (-SH) substitution introduces a critical functional group that exists in tautomeric equilibrium with its thione (C=S) form.[2] This thione-thiol tautomerism is crucial for its chemical reactivity and biological activity. The sulfur atom enhances the molecule's coordinating capabilities and provides a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries.[5] The combination of the triazole ring's inherent bioactivity with the strategic placement of a difluorophenyl group presents a compelling framework for the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

While specific experimental data for 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol is not extensively published, its properties can be reliably predicted based on its chemical structure and data from closely related analogues.

Key Physicochemical Properties

The fundamental properties of the title compound are summarized below. The molecular weight is calculated from its chemical formula, C₈H₅F₂N₃S.

PropertyValueSource/Method
Molecular Formula C₈H₅F₂N₃S-
Molecular Weight 229.21 g/mol Calculated
Physical Form Expected to be a solid at room temperature.Analogy
Tautomerism Exists in equilibrium between thiol and thione forms.[2]
Solubility Likely soluble in polar organic solvents like DMSO and DMF.[4]
Expected Spectroscopic Characteristics

Spectroscopic analysis is essential for structural confirmation. Based on analogous structures reported in the literature, the following spectral data are anticipated:

  • ¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the difluorophenyl ring. A broad singlet, typically observed at a significant downfield shift (δ > 13 ppm), can be attributed to the N-H proton of the triazole-thione tautomer.[6][7] The protons on the phenyl ring will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR (in DMSO-d₆): The carbon spectrum will show signals for the two distinct carbons of the triazole ring, with the C=S carbon appearing significantly downfield. Signals for the difluorophenyl ring will also be present, showing characteristic C-F coupling.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum provides key information about functional groups. Expected absorption bands include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and a prominent C=S (thione) band (around 1190 cm⁻¹).[8][9]

  • Mass Spectrometry (MS-ESI): Electrospray ionization mass spectrometry should reveal the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the compound's molecular weight.

Synthesis Methodology

The synthesis of 3-aryl-1H-1,2,4-triazole-5-thiols is a well-established process in heterocyclic chemistry. The most reliable and common approach involves the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide intermediate. This method is advantageous due to the accessibility of starting materials and generally high yields.

Mechanistic Overview and Rationale

The synthesis proceeds in two key stages:

  • Formation of Acylthiosemicarbazide: The synthesis begins with the conversion of a carboxylic acid (3,5-difluorobenzoic acid) into its more reactive hydrazide derivative. This hydrazide is then reacted with an isothiocyanate to form the N-acylthiosemicarbazide backbone. This intermediate contains all the necessary atoms for the target heterocycle.

  • Base-Catalyzed Cyclization: The acylthiosemicarbazide undergoes cyclization upon heating in an alkaline medium (e.g., NaOH or Na₂CO₃). The base facilitates the deprotonation of a nitrogen atom, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic 1,2,4-triazole ring. This intramolecular reaction is thermodynamically favored.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Difluorobenzohydrazide

  • A mixture of methyl 3,5-difluorobenzoate (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3,5-difluorobenzohydrazide as a white solid.

Step 2: Synthesis of 2-(3,5-Difluorobenzoyl)-N-arylhydrazinecarbothioamide

  • To a solution of 3,5-difluorobenzohydrazide (1.0 eq) in absolute ethanol, an appropriate aryl isothiocyanate (1.0 eq) is added.

  • The mixture is refluxed for 3-5 hours.

  • The solvent is partially evaporated, and the resulting solid is filtered, washed with ether, and recrystallized from ethanol to obtain the pure acylthiosemicarbazide intermediate.

Step 3: Synthesis of 3-(3,5-Difluorophenyl)-1H-1,2,4-triazole-5-thiol

  • The acylthiosemicarbazide from the previous step (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (8%, 5-10 eq).

  • The mixture is heated under reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • The solution is cooled to room temperature and then carefully acidified with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and then dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) affords the purified 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A 3,5-Difluorobenzoic Acid D 3,5-Difluorobenzohydrazide A->D Esterification, then Hydrazinolysis B Hydrazine Hydrate B->D C Aryl Isothiocyanate E Acylthiosemicarbazide C->E D->E Reflux in EtOH F 3-(3,5-Difluorophenyl)- 1H-1,2,4-triazole-5-thiol E->F 1. NaOH, Reflux 2. HCl (acidification)

Caption: Synthesis pathway for 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol.

Applications and Biological Significance

Derivatives of 1,2,4-triazole-thiol are recognized for their diverse and potent biological activities. The title compound, featuring a difluorophenyl substituent, is a particularly promising candidate for several therapeutic areas.

  • Antifungal Activity: The 2,4-difluorophenyl group is a key pharmacophore in highly successful azole antifungal drugs like fluconazole.[2][3] This moiety interacts with the active site of lanosterol 14α-demethylase, a critical enzyme in fungal ergosterol biosynthesis. It is highly probable that 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol will exhibit significant antifungal activity against a range of pathogenic fungi, including Candida and Aspergillus species.

  • Antibacterial Activity: Many fused and substituted 1,2,4-triazoles have demonstrated considerable antibacterial properties against both Gram-positive and Gram-negative bacteria.[3] The mechanism often involves the inhibition of essential bacterial enzymes.

  • Anti-inflammatory and Analgesic Potential: The triazole nucleus has been explored for its anti-inflammatory and analgesic effects.[10] The ability of the heterocycle to inhibit inflammatory mediators makes it a valuable scaffold for designing novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: The 1,2,4-triazole ring is present in several anticancer agents. These compounds can induce apoptosis, inhibit cell proliferation, or interfere with signaling pathways crucial for tumor growth.[2][5]

Conclusion

3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol is a molecule of high strategic value for modern drug discovery. It synergistically combines the proven biological relevance of the 1,2,4-triazole-5-thiol core with the advantageous pharmacokinetic and pharmacodynamic properties conferred by the 3,5-difluorophenyl group. The straightforward and scalable synthesis makes this compound and its derivatives readily accessible for screening and lead optimization campaigns. Further investigation into its biological profile is warranted and is anticipated to unveil potent activities across various therapeutic domains, particularly in the development of new anti-infective and anti-inflammatory agents.

References

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. [Link]
  • Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Unknown Source. [Link]
  • ((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol. PubChem. [Link]
  • (5R)-3-[3,5-difluoro-4-(1,4-thiazepan-4-yl)phenyl]-5-(triazol-1-ylmethyl)oxazolidin-2-one. PubChem. [Link]
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI. [Link]
  • Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. (2025). ResearchGate. [Link]
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Unknown Source. [Link]
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. PMC. [Link]
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
  • 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol. PubChem. [Link]
  • 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Anti-Inflammatory Activity. (2001). PubMed. [Link]
  • 3-Amino-5-mercapto-1,2,4-triazole. PubChem. [Link]
  • 1,2,4-Triazole. Wikipedia. [Link]
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. [Link]
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Unknown Source. [Link]
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Exploratory

Harnessing the Power of the 3,5-Difluorophenyl Moiety in Heterocyclic Scaffolds for Next-Generation Antifungal Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics. Within the landscape of medicinal chemistry, the 3,5-difluorophenyl group has emerged as a "privileged" scaffold, integral to the design of potent antifungal agents. Its unique electronic properties enhance target binding affinity, improve metabolic stability, and confer favorable pharmacokinetic profiles. This technical guide provides an in-depth exploration of 3,5-difluorophenyl heterocyclic scaffolds, focusing on their design, synthesis, mechanism of action, and structure-activity relationships (SAR). We will delve into the core principles that make this moiety a cornerstone of modern antifungal research, offering field-proven insights and detailed experimental protocols for researchers aiming to innovate in this critical therapeutic area.

The Strategic Importance of the 3,5-Difluorophenyl Moiety

The introduction of fluorine atoms into pharmaceutical compounds is a well-established strategy to modulate their biological properties. The 3,5-difluorophenyl group is particularly effective in antifungal design for several key reasons:

  • Enhanced Target Affinity: The high electronegativity of the two fluorine atoms creates a strong dipole moment and can engage in crucial hydrogen bonding and other non-covalent interactions within the target enzyme's active site. For instance, in the active site of lanosterol 14α-demethylase (CYP51), a primary fungal target, the fluorine atoms can form hydrogen bonds with key amino acid residues like Gly307, significantly enhancing binding affinity.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes in the host. This increased stability leads to a longer half-life and improved bioavailability of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorination increases the lipophilicity of the molecule, which can enhance its ability to cross fungal cell membranes and reach its intracellular target.

These attributes collectively make the 3,5-difluorophenyl scaffold a powerful tool for optimizing the potency and druggability of heterocyclic antifungal compounds.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The vast majority of antifungal agents bearing the 3,5-difluorophenyl moiety target the fungal cell membrane by disrupting the biosynthesis of ergosterol, an essential sterol component analogous to cholesterol in mammals.[2][3] The key enzyme in this pathway is Lanosterol 14α-demethylase (CYP51 or Erg11p), a cytochrome P450 enzyme.[4][5][6]

Inhibition of CYP51 leads to two critical downstream effects:

  • Depletion of Ergosterol: This compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors, such as lanosterol, disrupts membrane function and leads to either fungistatic or fungicidal effects.[2][3]

The specificity of these drugs arises from the differences between fungal CYP51 and its human ortholog, allowing for selective inhibition.[7]

ergo_pathway cluster_path Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Inhibition cluster_result Cellular Consequence Lanosterol Lanosterol Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 (Erg11p) Ergosterol Ergosterol Intermediates->Ergosterol Further Enzymatic Steps Azole 3,5-Difluorophenyl Azole Scaffold Azole->Lanosterol Inhibits Enzyme Ergo_Depletion Ergosterol Depletion Membrane_Damage Membrane Disruption & Fungal Cell Death Ergo_Depletion->Membrane_Damage Toxic_Buildup Toxic Sterol Accumulation Toxic_Buildup->Membrane_Damage

Caption: Inhibition of CYP51 by 3,5-difluorophenyl azoles in the fungal ergosterol pathway.

Key Heterocyclic Scaffolds and Structure-Activity Relationships (SAR)

The versatility of the 3,5-difluorophenyl group allows its incorporation into various heterocyclic systems. The most successful and widely studied are the azoles.

Azole Scaffolds (Triazoles and Tetrazoles)

Azole antifungals are the bedrock of antifungal therapy.[2] The core pharmacophore consists of the 3,5-difluorophenyl group, a hydroxyl-bearing carbon, and a 1,2,4-triazole or tetrazole ring.[1][2] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, which is the primary anchoring interaction.[1][6]

Key SAR Insights:

  • The Hydroxyl Group: This is essential for forming a hydrogen bond with the CYP51 active site, providing a second critical anchor point.

  • The Dihalophenyl Ring: The 3,5-difluorophenyl ring fits into a specific subsite (S3) of the enzyme.[1] Derivatives with 2,4-difluorophenyl groups are also common and show potent activity, as seen in voriconazole.[8] Generally, difluorophenyl derivatives are more active than their dichlorophenyl counterparts.[9]

  • The Side Chain: The side chain extending from the core structure is crucial for defining the antifungal spectrum and pharmacokinetic properties. Modifications here can overcome resistance and improve oral bioavailability. For instance, incorporating piperidine or piperazine moieties has led to compounds with excellent, broad-spectrum activity.[1][2][7]

Caption: Key pharmacophoric features of 3,5-difluorophenyl azole antifungals.

Other Promising Heterocyclic Scaffolds

While azoles are dominant, research continues to explore other heterocyclic systems to overcome existing challenges.

  • Pyrazoles and Pyrazolines: These five-membered nitrogen heterocycles have demonstrated a wide spectrum of biological activities, including antifungal properties.[10][11] The incorporation of a difluorophenyl moiety can produce compounds with potent activity against various fungal strains.[11]

  • Thiazoles: Novel thiazole-containing triazole antifungals have been synthesized, with some showing potent and well-balanced in vitro activities and excellent in vivo efficacy against systemic candidosis.[12]

  • Pyrimidines: Triazolopyrimidine derivatives have shown significant antifungal activities, particularly against various species of Botrytis cinerea.[13]

Table 1: Comparative In Vitro Antifungal Activity (MIC) of Representative Compounds

Compound ClassHeterocycleRepresentative CompoundC. albicans MIC (nmol/mL)A. fumigatus MIC (nmol/mL)Reference
Triazole1,2,4-TriazoleCompound 8d~0.011 (Comparable to Voriconazole)Moderate Activity[1]
Triazole1,2,4-TriazoleCompound 7g0.009Moderate Activity[1]
Triazole1,2,4-TriazoleVoriconazole (VCZ)0.011Broad Spectrum[1]
Triazole1,2,4-TriazoleFluconazole (FCZ)>1.0208.97[1]

Note: Lower MIC values indicate higher potency. Data is synthesized from referenced literature for comparative purposes.

Essential Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of novel antifungal candidates. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of a Key Oxirane Intermediate for Triazole Antifungals

This protocol outlines the synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane, a crucial precursor for many triazole antifungals, adapted from reported procedures.[1]

Objective: To synthesize the chiral epoxide core required for coupling with various side chains.

Methodology:

  • Preparation of the Starting Ketone:

    • Step 1a: React 1,3-difluorobenzene with chloroacetyl chloride under Friedel-Crafts conditions (e.g., using AlCl₃ as a catalyst) to yield 2-chloro-1-(2,4-difluorophenyl)ethanone.

    • Rationale: This step establishes the difluorophenyl-carbonyl backbone. The reaction must be performed under anhydrous conditions to prevent catalyst deactivation.

  • Introduction of the Triazole Moiety:

    • Step 2a: Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone and 1H-1,2,4-triazole in a suitable polar aprotic solvent like DMF.

    • Step 2b: Add a base such as potassium carbonate (K₂CO₃) and heat the reaction. Monitor progress by Thin Layer Chromatography (TLC).

    • Step 2c: Upon completion, perform an aqueous workup to remove inorganic salts and purify the resulting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, typically by recrystallization or column chromatography.

    • Rationale: This is a nucleophilic substitution where the triazole displaces the chloride. K₂CO₃ acts as a base to deprotonate the triazole, making it a more potent nucleophile.

  • Corey-Chaykovsky Reaction for Epoxidation:

    • Step 3a: Generate dimethylsulfoxonium ylide in situ by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride (NaH) in DMSO.

    • Step 3b: Cool the ylide solution in an ice bath and slowly add the triazolyl ketone synthesized in Step 2.

    • Step 3c: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the ketone.

    • Step 3d: Quench the reaction carefully with water and extract the oxirane product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.

    • Rationale: This stereoselective reaction forms the epoxide ring. The ylide attacks the carbonyl carbon, leading to the formation of the three-membered oxirane ring, which is the key intermediate (compound 4 in the cited literature).[1]

Protocol 2: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol follows the standardized guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[14]

Objective: To quantify the in vitro potency of a synthesized compound against pathogenic fungi.

Methodology:

  • Preparation of Materials:

    • Fungal Strains: Use reference strains (e.g., Candida albicans ATCC 90028).

    • Medium: Prepare RPMI 1640 medium buffered with MOPS.

    • Compound Stock: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Microplates: Use sterile 96-well flat-bottom microtiter plates.

  • Assay Procedure:

    • Step 2a (Serial Dilution): Dispense 100 µL of RPMI 1640 into all wells of the microplate. Add 100 µL of the compound stock solution to the first column and perform a 2-fold serial dilution across the plate.

    • Rationale: This creates a concentration gradient to determine the lowest concentration that inhibits growth.

    • Step 2b (Inoculum Preparation): Grow the fungal strain on agar plates. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

    • Rationale: A standardized inoculum is critical for reproducibility.

    • Step 2c (Inoculation): Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

    • Step 2d (Incubation): Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • Step 3a: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of fungal growth compared to the growth control. This can be assessed visually or with a spectrophotometer.

    • Rationale: This endpoint provides a quantitative measure of the compound's fungistatic activity.

mic_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Compound Stock (in DMSO) D Perform 2-fold serial dilution of compound in plate A->D B Prepare Fungal Inoculum (0.5 McFarland, then dilute) E Inoculate wells with standardized fungal suspension B->E C Prepare 96-well plate with RPMI 1640 medium C->D D->E F Incubate plate (35°C, 24-48h) E->F G Visually or Spectrophotometrically Read Plate Growth F->G H Determine MIC: Lowest concentration with ≥50% growth inhibition G->H

Caption: Standard workflow for the broth microdilution MIC assay.

Future Directions and Overcoming Challenges

Despite the success of azole antifungals, challenges remain, primarily the emergence of drug resistance. Future research leveraging the 3,5-difluorophenyl scaffold should focus on:

  • Novel Heterocyclic Systems: Exploring beyond azoles to identify scaffolds with different binding modes or that are less susceptible to existing resistance mechanisms.

  • Targeting Resistance Mechanisms: Designing compounds that can evade efflux pumps or are effective against mutated forms of CYP51.

  • Combination Therapy: Investigating the synergistic effects of 3,5-difluorophenyl derivatives with other classes of antifungals, such as echinocandins, which target the fungal cell wall.[15][16][17][18]

  • Exploring Alternative Targets: While CYP51 is a validated target, designing scaffolds that inhibit other essential fungal pathways (e.g., succinate dehydrogenase) could yield novel therapeutic options.[19]

Conclusion

The 3,5-difluorophenyl moiety is an undeniably powerful and versatile scaffold in the design of modern antifungal agents. Its ability to enhance target binding, improve metabolic stability, and confer favorable pharmacokinetic properties has made it a cornerstone of successful drugs like fluconazole and voriconazole. By understanding the intricate structure-activity relationships and leveraging robust synthetic and biological evaluation protocols, researchers can continue to innovate upon this privileged structure. The continued exploration of novel heterocyclic systems incorporating the 3,5-difluorophenyl group holds immense promise for developing the next generation of antifungal drugs capable of combating the growing threat of resistant fungal infections.

References

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014).
  • New Antifungal Agents with Azole Moieties. (2022). MDPI.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Structure-activity relationship SAR studies of tested compounds against antifungal activities.
  • Synthesis and Antifungal Activity of Novel Thiazole-Containing Triazole Antifungals. (1996). PubMed.
  • Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. ASM Journals.
  • Synthesis, characterization and antifungal activity of some fluorine containing 1,3,5-trisubstituted pyrazoline derivatives. (2017).
  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC.
  • Synthesis and antifungal activity of the novel triazole compounds. RSC Publishing.
  • Synthesis and antifungal activity of new fluorine containing 4-(substituted phenylazo) pyrazoles and isoxazoles.
  • Echinocandin. Wikipedia.
  • Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. (2016). PLOS One.
  • Echinocandin Drugs Induce Differential Effects in Cytokinesis Progression and Cell Integrity. (2021). MDPI.
  • Fungal Lanosterol 14α-demethylase: A target for next-gener
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). MDPI.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Deriv
  • Review on Current St
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.
  • Echinocandins – structure, mechanism of action and use in antifungal therapy. PMC.
  • Antifungals: Mechanism of Action and Drug Resistance. Springer Link.

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Protocols & Analytical Methods

Method

Protocol & Application Notes: A Robust One-Pot Synthesis of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol from 3,5-Difluorobenzohydrazide

An Application Guide for Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide for the synthesis of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol, a heterocyclic scaffold of si...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a 3,5-difluorophenyl moiety can enhance metabolic stability and binding affinity, making this target molecule particularly relevant for drug discovery programs. This guide details a reliable and efficient one-pot, two-step protocol starting from commercially available 3,5-difluorobenzohydrazide. We will delve into the underlying reaction mechanism, provide a validated, step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and purity.

Scientific Rationale and Mechanism

The synthesis of 5-substituted-1,2,4-triazole-3-thiols from acid hydrazides is a well-established and versatile method in heterocyclic chemistry. The overall transformation proceeds via two key mechanistic stages: (1) Formation of a potassium dithiocarbazinate salt intermediate, and (2) Base-catalyzed intramolecular cyclization.

Stage 1: Nucleophilic Addition to Carbon Disulfide

The reaction is initiated by the deprotonation of 3,5-difluorobenzohydrazide at the terminal nitrogen by a strong base, typically potassium hydroxide. This generates a potent nucleophile that readily attacks the electrophilic carbon center of carbon disulfide (CS₂).[5] Carbon disulfide is an excellent C1 synthon for this purpose, providing the necessary carbon atom for the C5 position and the thione functionality of the triazole ring. This addition reaction yields a potassium 3-(3,5-difluorobenzoyl)dithiocarbazinate intermediate.

Stage 2: Intramolecular Cyclization and Dehydration

The crucial ring-closing step is achieved by heating the reaction mixture. Under basic conditions and with thermal energy, the terminal amino group of the dithiocarbazinate intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the benzoyl group. This forms a five-membered heterocyclic intermediate. Subsequent dehydration (elimination of a water molecule) results in the formation of the stable, aromatic 1,2,4-triazole ring. The final product initially exists as its potassium thiolate salt in the alkaline solution. A final neutralization step with an acid, such as hydrochloric acid, is required to protonate the thiolate and precipitate the desired 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol. This base-catalyzed cyclization is a common and efficient strategy for forming the 1,2,4-triazole-thione scaffold.[6][7]

Overall Reaction Scheme:


(A representative image would be placed here in a final document)

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system. Adherence to the specified stoichiometry, temperatures, and reaction times is critical for achieving the desired outcome.

Materials and Equipment
  • Reagents:

    • 3,5-Difluorobenzohydrazide (≥98%)

    • Potassium hydroxide (KOH, pellets, ≥85%)

    • Carbon disulfide (CS₂, ≥99%)

    • Absolute Ethanol (200 proof)

    • Hydrochloric acid (HCl, concentrated, 37%)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper or pH meter

Synthesis Procedure

CAUTION: Carbon disulfide is highly volatile, flammable, and toxic.[8] This entire procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,5-difluorobenzohydrazide (10.0 mmol, 1.72 g).

  • Base and Solvent Addition: Add absolute ethanol (50 mL) to the flask, followed by the careful addition of potassium hydroxide pellets (12.0 mmol, 0.67 g). Stir the mixture until the KOH is mostly dissolved. A slight warming may occur.

  • Formation of Dithiocarbazinate: Cool the mixture to 0-5 °C using an ice bath. While stirring vigorously, add carbon disulfide (12.0 mmol, 0.72 mL, 0.91 g) dropwise via the dropping funnel over a period of 20-30 minutes. Maintain the temperature below 10 °C during the addition. After the addition is complete, continue stirring the resulting slurry at room temperature for 2-3 hours.

  • Intramolecular Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) using the heating mantle. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). During this stage, the evolution of hydrogen sulfide gas may be observed (handle in fume hood).

  • Product Isolation and Neutralization: After the reflux is complete, cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator. Pour the concentrated mixture into a beaker containing ice-cold water (100 mL). Stir for 15 minutes. The solution will be basic.

  • Precipitation: While stirring, carefully acidify the aqueous solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 3-4 (check with pH paper). A voluminous precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

Data Presentation & Characterization

Key Reaction Parameters
ParameterValueRationale
Molar Ratio (Hydrazide:KOH:CS₂)1 : 1.2 : 1.2A slight excess of base and CS₂ ensures complete conversion of the starting hydrazide.
Reaction Temperature0-5 °C (addition), Reflux (cyclization)Initial cooling controls the exothermic reaction; heating is required to drive the cyclization.
Reaction Time6-9 hours totalSufficient time for both the formation of the intermediate and the subsequent ring closure.
pH for Precipitation3-4Ensures complete protonation of the thiolate to the thiol form, maximizing the isolated yield.
Expected Yield75-90% (literature-dependent)This range is typical for this class of reaction under optimized conditions.
AppearanceWhite to off-white crystalline solidThe expected physical state of the purified product.
Expected Characterization
  • FTIR (cm⁻¹): Look for characteristic peaks for N-H stretching (around 3100-3200), C=N stretching (1600-1650), and the C=S (thione) stretching band (1150-1250).[6]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the difluorophenyl ring, a broad singlet for the triazole N-H, and a broad singlet for the S-H proton, which is exchangeable with D₂O.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₅F₂N₃S should be observed.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final purified product.

SynthesisWorkflow Start Start: 3,5-Difluorobenzohydrazide Intermediate Intermediate Formation (Potassium Dithiocarbazinate) Start->Intermediate 1. CS₂, KOH, Ethanol 2. Stir @ RT Cyclization Intramolecular Cyclization (Crude Thiolate Salt) Intermediate->Cyclization 3. Reflux (Heat) Purification Purification (Precipitation & Recrystallization) Cyclization->Purification 4. Acidify (HCl) 5. Filter & Wash End Final Product: 3-(3,5-difluorophenyl)-1H- 1,2,4-triazole-5-thiol Purification->End

Caption: A workflow diagram of the one-pot synthesis.

References

  • Abacı, Ö., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal. [Link]

  • Abacı, Ö., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Academia.edu. [Link]

  • Singh, P., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Drug Development and Research. [Link]

  • Gomha, S. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • Abacı, Ö., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. DergiPark. [Link]

  • Kravchenko, I., et al. (2020). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. [Link]

  • Riabukhin, S., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

  • Turan-Zitouni, G., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

  • Bechara, W. S., et al. (2015). General Method for the Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles from Hydrazides and Secondary Amides. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]

  • Zhang, S., et al. (2020). Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. RSC Advances. [Link]

  • Kumudha, D., et al. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hrobon, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Scientific Journal of the Military Medical Department. [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. [Link]

  • Sahoo, S., et al. (2014). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol]. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Gomha, S. M., et al. (2020). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )-one against Culex pipiens L. larvae. ResearchGate. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. [Link]

  • Klásek, A., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry. [Link]

  • Wang, L., et al. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Omran, F., et al. (1997). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research. [Link]

  • Kumar, R., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Journal of the Iranian Chemical Society. [Link]

  • Chemical reactions (2018). CS2: Carbon disulfide. Chemical reactions. YouTube. [Link]

Sources

Application

Reaction of 3,5-difluorobenzohydrazide with carbon disulfide

Application Note: Synthesis and Characterization of 5-(3,5-Difluorophenyl)-1,3,4-oxadiazole-2-thione Executive Summary The 1,3,4-oxadiazole-2-thione scaffold is a privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of 5-(3,5-Difluorophenyl)-1,3,4-oxadiazole-2-thione

Executive Summary

The 1,3,4-oxadiazole-2-thione scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering enhanced metabolic stability and lipophilicity. This application note details the synthesis of 5-(3,5-difluorophenyl)-1,3,4-oxadiazole-2-thione via the cyclization of 3,5-difluorobenzohydrazide with carbon disulfide (


).

The inclusion of the 3,5-difluorophenyl moiety is strategically significant in drug design. The fluorine atoms modulate the pKa, increase lipophilicity (LogP), and block metabolic hot spots on the phenyl ring, often improving the pharmacokinetic profile of the parent molecule. This protocol utilizes a robust, base-catalyzed cyclization in ethanol, prioritizing high yield and purity.

Reaction Mechanism

The transformation proceeds through a nucleophilic addition-elimination pathway. The hydrazide nitrogen attacks the electrophilic carbon of


 under basic conditions to form a dithiocarbazate intermediate. Subsequent intramolecular cyclization and elimination of hydrogen sulfide (

) yield the oxadiazole ring.

Key Mechanistic Stages:

  • Deprotonation: Base (KOH) removes a proton from the hydrazide (

    
    -nitrogen).
    
  • Nucleophilic Attack: The hydrazide anion attacks

    
     to form the potassium dithiocarbazate salt.
    
  • Cyclization: The carbonyl oxygen (or the

    
    -nitrogen, depending on tautomer) attacks the thiocarbonyl carbon.
    
  • Elimination: Loss of

    
     drives aromatization to the stable 1,3,4-oxadiazole-2-thione.
    

Figure 1: Step-wise mechanistic pathway for the synthesis of 5-(3,5-difluorophenyl)-1,3,4-oxadiazole-2-thione.

Experimental Protocol

Reagents and Equipment
  • Reactants: 3,5-Difluorobenzohydrazide (1.0 equiv), Carbon Disulfide (

    
    , 2.5 equiv), Potassium Hydroxide (KOH, 1.5 equiv).
    
  • Solvents: Absolute Ethanol (Reaction medium), Ethyl Acetate/Hexane (Work-up).

  • Reagents: Hydrochloric acid (10% HCl) for acidification.

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, pH paper/meter.

Step-by-Step Procedure

Step 1: Formation of Dithiocarbazate Salt

  • Dissolve 3,5-difluorobenzohydrazide (1.72 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.

  • Add KOH (0.84 g, 15 mmol) dissolved in minimal ethanol (5 mL) to the mixture. Stir at room temperature for 10 minutes.

  • Add Carbon Disulfide (

    
    )  (1.5 mL, 25 mmol) dropwise to the reaction mixture.
    
    • Note: The solution typically turns yellow, indicating the formation of the dithiocarbazate salt.

Step 2: Cyclization (Reflux)

  • Heat the reaction mixture to reflux (80°C) with continuous stirring.

  • Maintain reflux for 6–8 hours .

    • Monitoring: Monitor progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting hydrazide spot (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Evolution of

    
     gas (rotten egg odor) confirms the cyclization is proceeding. Ensure proper ventilation/fume hood.
    

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 1/3 of the original volume.

  • Pour the residue into crushed ice-water (50 mL).

  • Acidify the solution dropwise with 10% HCl with stirring until pH 2–3 is reached.

    • Observation: A white to off-white precipitate of the thione product will form immediately upon acidification.

  • Filter the precipitate using a Buchner funnel and wash typically with cold water (3 x 20 mL) to remove excess acid and salts.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (4:1) .

  • Dry the crystals in a vacuum oven at 50°C for 4 hours.

Characterization & Expected Results

The product exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In the solid state, the thione form usually predominates, while in solution (NMR), the thiol form is often observed.

Physical Properties
PropertySpecification
Appearance White to pale yellow crystalline solid
Yield 75% – 85%
Melting Point 168 – 172 °C (Typical range for fluorinated analogs)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
Spectral Analysis

 NMR (400 MHz, DMSO-

):
  • 
     14.60 ppm (s, 1H, -SH/NH):  Broad singlet. This highly deshielded proton confirms the thione/thiol tautomer.
    
  • 
     7.50 – 7.65 ppm (m, 2H, Ar-H):  Protons at positions 2 and 6 of the phenyl ring. The signal will appear as a multiplet due to coupling with the fluorine atoms.
    
  • 
     7.20 – 7.35 ppm (tt, 1H, Ar-H):  Proton at position 4 (between the two fluorines). Appears as a triplet of triplets due to coupling with two equivalent fluorines (
    
    
    
    ) and two meta-protons (
    
    
    ).

 NMR (100 MHz, DMSO-

):
  • 
     177.5 ppm (C=S):  Characteristic carbon of the thione group.
    
  • 
     163.2 ppm (d, 
    
    
    
    ):
    C-F carbons (C3, C5 of phenyl ring).
  • 
     159.0 ppm (Oxadiazole C-5):  Carbon attached to the phenyl ring.[1]
    

 NMR (376 MHz, DMSO-

):
  • 
     -108.5 to -109.5 ppm:  Single signal (if equivalent) or multiplet depending on solvent effects, characteristic of the 3,5-difluoro substitution.
    

FT-IR (KBr Pellet):

  • 3100 – 3200 cm

    
    :  N-H stretch (Thione form).
    
  • 2550 – 2600 cm

    
    :  S-H stretch (weak, Thiol tautomer).
    
  • 1610 cm

    
    :  C=N stretch (Oxadiazole ring).
    
  • 1340 cm

    
    :  C=S stretch.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during acidification.Increase reflux time to 10h. Ensure pH reaches 2–3 during work-up; the product is soluble in basic pH.
Oily Product Impurities or residual solvent.Recrystallize twice. Use Hexane to wash the crude solid to remove non-polar byproducts.
No Precipitation Solution too dilute or pH too high.Concentrate the ethanolic solution further before pouring into water. Add more HCl.

Applications in Drug Discovery

The 5-(3,5-difluorophenyl)-1,3,4-oxadiazole-2-thione scaffold is a versatile intermediate:

  • S-Alkylation: The thiol group is a potent nucleophile. Reaction with alkyl halides yields S-alkylated oxadiazoles , which are known inhibitors of enzymes like Cyclooxygenase-2 (COX-2) and Tyrosinase .

  • Mannich Bases: Reaction with formaldehyde and secondary amines yields N-Mannich bases, often screened for antimicrobial and antitubercular activity.

  • Bioisosterism: The 3,5-difluorophenyl group mimics the metabolic stability of bioactive compounds, making this scaffold a candidate for fragment-based drug design (FBDD) .

References

  • Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones

    • Source: Research Journal of Pharmacy and Technology (RJPT).
    • Title: Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione.
    • URL:[Link]

  • General Protocol for Oxadiazole-2-thiol Synthesis

    • Source: Asian Journal of Chemistry.[2]

    • Title: Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.[3][4][5]

    • URL:[Link]

  • Mechanism of Hydrazide-CS2 Cyclization

    • Source: Open Medicinal Chemistry Journal.
    • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[6][2][3][7][8][9]

    • URL:[Link]

  • Spectral Data for Fluorinated Analogs

    • Source: Journal of Medicinal Chemistry (via PMC).[10]

    • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors.
    • URL:[Link]

Sources

Method

Application Note: Strategic S-Alkylation of 3-(3,5-Difluorophenyl)-1,2,4-triazole-5-thiol

Introduction & Chemical Context The synthesis of S-alkylated 1,2,4-triazoles is a critical transformation in medicinal chemistry, particularly for the development of antifungal agents (e.g., fluconazole analogs) and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The synthesis of S-alkylated 1,2,4-triazoles is a critical transformation in medicinal chemistry, particularly for the development of antifungal agents (e.g., fluconazole analogs) and anticancer scaffolds.[1] This guide focuses on the specific substrate 3-(3,5-difluorophenyl)-1,2,4-triazole-5-thiol .

The Challenge: Tautomerism and Regioselectivity

This substrate presents a classic ambiguity in heterocyclic chemistry: Thiol-Thione Tautomerism .

  • Thione Form (A): Predominant in neutral solution.

  • Thiol Form (B): Transient, but accessible.

  • Thiolate Anion (C): The active nucleophile under basic conditions.

The 3,5-difluorophenyl group is a strong electron-withdrawing group (EWG). This increases the acidity of the triazole ring (




5-6), stabilizing the negative charge. While S-alkylation is generally favored due to the higher nucleophilicity of sulfur (soft base), competitive N-alkylation (at N1, N2, or N4) is a persistent side reaction, particularly when "hard" electrophiles or inappropriate bases are employed.
Mechanistic Pathway (HSAB Theory)

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

  • Sulfur (Thiolate): A Soft nucleophile (large, polarizable).

  • Nitrogen (Triazole): A Hard nucleophile (small, high charge density).

  • Objective: To maximize S-alkylation, we must utilize "soft" reaction conditions and maintain kinetic control.

Visualizing the Reaction Landscape

The following diagram maps the tautomeric equilibrium and the bifurcation point between the desired S-alkylation and the undesired N-alkylation.

ReactionPathway cluster_0 Tautomeric Equilibrium Thione Thione Form (NH-C=S) (Major Tautomer) Thiol Thiol Form (N=C-SH) (Minor Tautomer) Thione->Thiol H-Shift Thiolate Thiolate Anion (Resonance Stabilized) Thione->Thiolate Deprotonation Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate S_Product S-Alkylated Product (Thioether) DESIRED (Soft-Soft) Thiolate->S_Product Kinetic Path (Fast) N_Product N-Alkylated Product (Side Reaction) UNDESIRED (Hard-Hard) Thiolate->N_Product Thermodynamic/Hard Path Electrophile Alkyl Halide (R-X) Electrophile->S_Product Electrophile->N_Product

Figure 1: Mechanistic pathway showing the critical divergence between S- and N-alkylation.

Experimental Protocols

Protocol A: The "Standard" Kinetic Method ( /Acetone)

Best for: Primary alkyl halides, benzyl bromides, and


-haloketones.
Mechanism:  Uses a mild base to generate the thiolate without creating a "naked" nitrogen anion, suppressing N-alkylation.

Reagents:

  • Substrate: 3-(3,5-difluorophenyl)-1,2,4-triazole-5-thiol (1.0 equiv)

  • Alkylating Agent: R-X (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetone (Reagent Grade)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the triazole thiol in 10 mL of Acetone.

  • Activation: Add 1.5 mmol of anhydrous

    
    . Stir at room temperature (RT) for 15 minutes. Note: The solution may become cloudy as the salt forms.
    
  • Alkylation: Add 1.1 mmol of the alkyl halide dropwise.

  • Reaction: Stir at RT. Monitor by TLC (typically 1-4 hours).

    • Optimization: If reaction is slow (e.g., with alkyl chlorides), heat to reflux (56 °C).

  • Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).

Protocol B: The "High-Solubility" Method ( /DMF)

Best for: Sterically hindered electrophiles or when the substrate is insoluble in acetone. Mechanism: Cesium (Cs+) is a large cation (soft acid) that pairs well with the thiolate, enhancing nucleophilicity while minimizing tight ion-pairing that might shield the sulfur.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cesium Carbonate (

    
    ) (1.2 equiv)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve substrate in minimal DMF (approx. 5 mL per mmol).

  • Add

    
     and stir for 30 mins at RT.
    
  • Add the electrophile slowly.

  • Stir at RT for 2-12 hours.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The S-alkylated product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water to remove residual DMF.

Protocol C: Green Phase-Transfer Catalysis (PTC)

Best for: Large-scale synthesis and industrial applications.

Reagents:

  • Solvent: Toluene / Water biphasic system.

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Base: NaOH (10% aqueous solution).

Procedure:

  • Dissolve the triazole thiol in Toluene.

  • Add the alkyl halide.[1]

  • Add the TBAB catalyst.

  • Add the NaOH solution and stir vigorously at RT.

  • Separation: Separate the organic layer, dry over

    
    , and evaporate.
    

Data Summary & Troubleshooting

VariableProtocol A (

/Acetone)
Protocol B (

/DMF)
Protocol C (PTC)
S-Selectivity High (Kinetic Control)Very High (Soft Cation Effect)Moderate to High
Reaction Speed ModerateFastSlow
Workup Filtration (Easy)Aqueous Wash (Moderate)Phase Separation (Easy)
Risk LowSolvent removal (DMF is high boiling)Emulsion formation
Troubleshooting Guide

Issue: Observation of N-alkylated impurities.

  • Cause: The reaction temperature was too high or the base was too strong (e.g., NaH), creating a hard nucleophile at the Nitrogen.

  • Solution: Switch to Protocol A. Lower the temperature to 0°C during addition. Use a softer leaving group (Iodide instead of Bromide).

Issue: Incomplete Conversion.

  • Cause: The 3,5-difluorophenyl group deactivates the ring, making the nucleophile slightly less reactive than non-fluorinated analogs.

  • Solution: Add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

References

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal, 2016.[2] 3[2][4][3][5][6][7][8][9][10]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Zaporozhye State Medical University, 2023. 10

  • Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection. European Journal of Medicinal Chemistry, 2023. 6

  • Benign and efficient preparation of thioethers by solvent-free S-alkylation. Journal of Sulfur Chemistry, 2016.[8] 8

  • S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates. BenchChem Application Note, 2025. 1[2][3][5][6][7][8][9][10]

Sources

Application

Application Note: 3-(3,5-Difluorophenyl)-1H-1,2,4-triazole-5-thiol as a Ligand and Pharmacophore

[1] Abstract This guide details the technical application of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol (DFT-Thiol), a versatile heterocyclic scaffold used in coordination chemistry and rational drug design.[1] Dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the technical application of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol (DFT-Thiol), a versatile heterocyclic scaffold used in coordination chemistry and rational drug design.[1] Distinguished by its 3,5-difluorophenyl moiety, this ligand offers enhanced lipophilicity and metabolic stability compared to its non-fluorinated analogs. This note covers its physicochemical properties, specific protocols for metal complex synthesis (Zn(II)/Cu(II)), and its utility as a pharmacophore in metalloenzyme inhibition.[1]

Introduction & Chemical Identity

The 1,2,4-triazole-5-thiol class is renowned for its thione-thiol tautomerism , a feature that dictates its reactivity and coordination modes.[1] The inclusion of the 3,5-difluorophenyl group modulates the electronic density of the triazole ring, increasing the acidity of the N-H proton and enhancing hydrophobic interactions in biological targets.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Application
Molecular Formula C₈H₅F₂N₃SCore scaffold.[1][2][3]
Molecular Weight 213.21 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
Tautomerism Thione (major in solution)

Thiol (minor, reactive)
Thione form prefers H-bonding; Thiolate form drives metal coordination.[1]
pKa (Thiol) ~6.5 - 7.5 (Estimated)Lower than phenyl analog due to electron-withdrawing fluorines; facilitates deprotonation at physiological pH.[1]
LogP ~2.1 - 2.53,5-difluoro substitution increases membrane permeability vs. non-fluorinated analogs.[1]
Coordination Donors Nitrogen (N1, N2, N4), Sulfur (Exocyclic)Versatile binding modes: S-monodentate, N,S-chelation, or N,N-bridging.
Tautomeric Equilibrium & Coordination Logic

The ligand exists primarily in the thione form in neutral solvents (DMSO, MeOH). However, in the presence of base or transition metals, the equilibrium shifts to the thiolate anion, which is the active species for coordination.

Tautomerism cluster_legend Coordination Potential Thione Thione Form (Neutral) (NH at N4, C=S) Thiol Thiol Form (Neutral) (N=C, C-SH) Thione->Thiol Tautomerism (Fast) Thiolate Thiolate Anion (Active Ligand) (Delocalized N-C-S⁻) Thiol->Thiolate + Base / Metal Ion Desc Thiolate binds soft metals (Cu, Zn, Ag) via S-donor or N,S-chelation.

Figure 1: Tautomeric shift driving ligand activation.[1]

Applications

Coordination Chemistry (MOFs & Catalysis)

DFT-Thiol acts as a bridging ligand in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] The 3,5-difluorophenyl group acts as a spacer that facilitates


 stacking interactions, stabilizing the crystal lattice.
  • Target Metals: Zn(II), Cd(II), Cu(II), Ag(I).[1]

  • Geometry: Often forms distorted tetrahedral (Zn) or square planar (Cu) geometries.[1]

Medicinal Chemistry (Metalloenzyme Inhibition)

The 1,2,4-triazole-3-thione motif is a bioisostere for carboxylic acids and a known zinc-binding group (ZBG).[1]

  • Mechanism: The sulfur atom coordinates directly to the catalytic metal ion (e.g., Zn²⁺ in Carbonic Anhydrase or Heme-Fe in CYP51), while the difluorophenyl tail occupies the hydrophobic pocket, improving affinity via halogen bonding or hydrophobic exclusion.

  • Therapeutic Areas: Antifungal (CYP51 inhibition), Anticancer (IDO1 inhibition), and Antimicrobial.

Experimental Protocols

Protocol A: Synthesis of Metal Complex [Zn(DFT-Thiol)₂]

Objective: Isolate a neutral Zinc(II) homoleptic complex for structural characterization or biological assay.[1]

Reagents:

  • Ligand: 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol (1.0 mmol, 213 mg)[1]

  • Metal Salt: Zn(OAc)₂[1]·2H₂O (0.5 mmol, 110 mg)[1]

  • Solvent: Methanol (20 mL)

  • Base: Triethylamine (Et₃N) (1.0 mmol)[1]

Workflow:

  • Ligand Activation: Dissolve 213 mg of DFT-Thiol in 15 mL warm Methanol (40°C). Add 140 µL Et₃N dropwise. Observation: Solution should remain clear; faint yellowing indicates deprotonation.

  • Metal Addition: Dissolve Zn(OAc)₂ in 5 mL Methanol. Add slowly to the ligand solution under constant stirring.

  • Reflux: Heat the mixture to 60°C for 4 hours.

    • Checkpoint: A white or off-white precipitate typically forms within 1 hour.[1]

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the solid 3x with cold Methanol (to remove unreacted ligand) and 2x with Diethyl Ether.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization Criteria:

  • IR Spectroscopy: Disappearance of

    
    (S-H) band (~2550 cm⁻¹); Shift of 
    
    
    
    (C=N) band indicates coordination.[1]
  • ¹H NMR (DMSO-d₆): Absence of SH proton (typically broad singlet >13 ppm).[1]

Protocol B: Biological Assay Preparation (Stock Solution)

Objective: Prepare stable stock solutions for High-Throughput Screening (HTS).

Challenge: The difluorophenyl group increases lipophilicity, reducing aqueous solubility. Solvent System: DMSO is the mandatory carrier solvent.

  • Weighing: Weigh 2.13 mg of DFT-Thiol into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO (molecular biology grade). Vortex for 30 seconds.

    • Concentration: 10 mM Stock.

  • Dilution Series:

    • For cellular assays (e.g., MIC or IC50), dilute the stock into culture media (RPMI or DMEM).[1]

    • Critical Limit: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.

    • Precipitation Check: The 3,5-difluoro group may cause crashing out in aqueous media >100 µM. Inspect wells visually before incubation.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: DFT-Thiol Ligand (213 mg) Step1 Dissolve in MeOH (40°C) + Et3N (1 eq) Start->Step1 Step2 Add Metal Salt Solution (Zn(OAc)2 in MeOH) Step1->Step2 Deprotonation Step3 Reflux 4 Hours (Precipitation occurs) Step2->Step3 Coordination Step4 Filtration & Washing (MeOH / Et2O) Step3->Step4 End Final Product: [M(DFT-Thiol)2] Complex Step4->End Yield ~70-85%

Figure 2: Step-by-step synthesis workflow for metal complexation.

References

  • Medicinal Chemistry of 1,2,4-Triazoles

    • Title: 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.
    • Source:Molecules (MDPI).[1]

    • URL:[Link][1]

  • Coordination Modes of Triazole-Thiols

    • Title: Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand.[1]

    • Source:DIAL@UCLouvain.
    • URL:[Link][1]

  • Antimicrobial Applications

    • Title: Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents.[1][2]

    • Source:Academia.edu.
    • URL:[Link]

  • Fluorinated Triazole Pharmacophores

    • Title: An insight on medicinal
    • Source:Journal of Saudi Chemical Society (via NCBI).[1]

    • URL:[Link]

Sources

Method

Synthesis of Schiff bases derived from 3,5-difluorophenyl triazole thiol

Application Note: Synthesis and Protocol Design for Schiff Bases Derived from 3,5-Difluorophenyl Triazole Thiol Executive Summary & Strategic Rationale This guide details the synthesis of Schiff bases (azomethines) deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Protocol Design for Schiff Bases Derived from 3,5-Difluorophenyl Triazole Thiol

Executive Summary & Strategic Rationale

This guide details the synthesis of Schiff bases (azomethines) derived from 4-amino-5-(3,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol .

Why this specific scaffold?

  • The Fluorine Effect: The 3,5-difluoro substitution pattern on the phenyl ring is a critical medicinal chemistry tactic. It increases lipophilicity (LogP) for better membrane permeability and blocks metabolic oxidation at susceptible ring positions, significantly enhancing the pharmacokinetic profile compared to non-fluorinated analogs.

  • The Triazole Pharmacophore: The 1,2,4-triazole core is a proven antifungal and antibacterial motif (e.g., Fluconazole).[1]

  • The Schiff Base Linker: The azomethine (-N=CH-) linkage provides a versatile "hinge" that allows for the exploration of Structure-Activity Relationships (SAR) by varying the aldehyde component, often enhancing biological activity through chelation mechanisms with metallo-enzymes.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a convergent three-stage linear pathway. The critical step is the formation of the 1,2,4-triazole ring with an exocyclic amino group at position 4 and a thiol/thione group at position 3.

SyntheticWorkflow Start 3,5-Difluorobenzoic Acid (Starting Material) Step1 3,5-Difluorobenzoic Hydrazide Start->Step1 1. EtOH/H2SO4 2. N2H4·H2O Step2 Potassium Dithiocarbazinate Salt Step1->Step2 CS2 / KOH Ethanol Core 4-amino-5-(3,5-difluorophenyl)- 4H-1,2,4-triazole-3-thiol (The Core Scaffold) Step2->Core N2H4·H2O Reflux (Cyclization) Target Target Schiff Base (Azomethine Derivative) Core->Target Ar-CHO Glacial AcOH Reflux

Figure 1: Step-wise synthetic pathway from the benzoic acid precursor to the final Schiff base.[2]

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target Compound: 4-amino-5-(3,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol

Reagents:

  • 3,5-Difluorobenzoic acid hydrazide (Pre-synthesized or purchased)

  • Carbon disulfide (

    
    )[3]
    
  • Potassium Hydroxide (KOH)

  • Hydrazine Hydrate (99%)

  • Absolute Ethanol[2]

Protocol:

  • Salt Formation: Dissolve 3,5-difluorobenzoic acid hydrazide (0.01 mol) in absolute ethanol (30 mL) containing KOH (0.015 mol).

  • Addition: Cool the solution to 0–5°C in an ice bath. Add carbon disulfide (

    
    ) (0.015 mol) dropwise with vigorous stirring.
    
  • Precipitation: Stir the mixture overnight at room temperature. A solid precipitate (potassium dithiocarbazinate salt) will form. Dilute with anhydrous ether (50 mL), filter the solid, wash with ether, and dry. Do not purify further; use immediately.

  • Cyclization: Transfer the potassium salt to a round-bottom flask. Add hydrazine hydrate (0.02 mol) and water (5 mL).

  • Reflux: Reflux the mixture for 4–6 hours. The color will change, indicating ring closure.

  • Isolation: Cool the mixture. Acidify with dilute HCl to pH 4–5. A white to off-white precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Critical Checkpoint:

  • Yield Expectation: 70–85%

  • Melting Point: Expect >200°C (High melting point due to H-bonding).

Phase 2: Schiff Base Condensation

Target Compound: 4-[(Substituted-benzylidene)amino]-5-(3,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol

Reagents:

  • Core Scaffold (from Phase 1)

  • Substituted Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde)

  • Glacial Acetic Acid (Catalyst)[2][4]

  • Absolute Ethanol[2]

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve the Core Scaffold (0.01 mol) in hot absolute ethanol (20 mL).

  • Addition: Add the aromatic aldehyde (0.01 mol) to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–8 hours. Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1). Look for the disappearance of the amine spot.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (~50g).

  • Crystallization: The Schiff base usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol or DMF/ethanol mixtures.

Reaction Mechanism (The "Why")

Understanding the mechanism is vital for troubleshooting low yields. The formation of the Schiff base involves a nucleophilic attack by the primary amine of the triazole onto the carbonyl carbon of the aldehyde.

Mechanism Reactants Reactants: Triazole-NH2 + Aldehyde (C=O) Step1 Step 1: Protonation Acid catalyst activates aldehyde C=O Reactants->Step1 Step2 Step 2: Nucleophilic Attack Amine attacks Carbonyl Carbon Step1->Step2 Intermediate Carbinolamine Intermediate (Unstable) Step2->Intermediate Step3 Step 3: Dehydration Loss of water (-H2O) Intermediate->Step3 Product Final Schiff Base (Imine -N=CH-) Step3->Product

Figure 2: Acid-catalyzed mechanism of Schiff base formation. The removal of water (Step 3) drives the equilibrium forward.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using spectroscopic data.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalNotes
FT-IR

(Precursor)
3100–3300 cm⁻¹Disappears in final product.
FT-IR

(Imine)
1590–1620 cm⁻¹Appears in final product (Sharp band).
FT-IR

(Thiol)
2550–2600 cm⁻¹Weak band; confirms thione/thiol tautomer.
¹H NMR

(Azomethine)

8.5 – 10.5 ppm
Singlet. Diagnostic peak for success.
¹H NMR


13.0 – 14.0 ppm
Broad singlet; often exchangeable with

.
¹H NMR Aromatic Protons

7.0 – 8.0 ppm
Multiplets; integration depends on aldehyde used.

Troubleshooting Note: If the


 peaks (doublet) in the IR spectrum persist, the reaction is incomplete. Increase reflux time or add a dehydrating agent (molecular sieves) to shift the equilibrium.

References

  • Al-Amin, M., et al. (2013). Synthesis, antifungal evaluation and in silico study of novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol. Arabian Journal of Chemistry. Link

    • Context: Primary protocol source for the 3,5-disubstituted phenyl triazole scaffold.[5]

  • Czaplińska, B., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules (MDPI). Link

    • Context: Validates the synthesis of fluorinated phenyl analogs and provides biological activity d
  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Schiff Bases Containing 1,2,4-Triazole Ring. European Journal of Chemistry. Link

    • Context: Detailed mechanism for the hydrazide-to-triazole cycliz
  • Hassoon, Z.M., et al. (2024).[6] Synthesis, Characterization & Biological Survey of Novel 1,2,4-Triazole Schiff Base Derivatives. CAS Journal. Link

    • Context: Recent confirmation of the catalytic conditions (acetic acid)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,2,4-Triazole-5-Thiol Intermediates

Ticket ID: PUR-TRZ-5SH Status: Open Agent: Senior Application Scientist Introduction: The "Chameleon" Intermediate Welcome to the technical support hub for 1,2,4-triazole-5-thiols. If you are here, you are likely struggl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TRZ-5SH Status: Open Agent: Senior Application Scientist

Introduction: The "Chameleon" Intermediate

Welcome to the technical support hub for 1,2,4-triazole-5-thiols. If you are here, you are likely struggling with a product that is oiling out, smelling strongly of sulfur, or showing mysterious dimers on your LC-MS.

These intermediates are chemically "schizophrenic"—they exist in a tautomeric equilibrium between the thiol (SH) and thione (NH-C=S) forms. This duality dictates their solubility and purification strategy. Furthermore, their acidity (pKa ~5–7) allows for chemical manipulation that neutral impurities cannot undergo.

This guide treats your purification process as a diagnostic workflow , moving from crude isolation to high-purity polishing.

Part 1: Diagnostic Triage

Before selecting a method, match your "symptoms" to the likely chemical cause.

SymptomProbable CauseRecommended Protocol
Sticky Oil / Gum Trapped solvent or linear thiosemicarbazide intermediate (incomplete cyclization).Protocol A (Recrystallization)
High Ash Content Co-precipitated inorganic salts (NaCl, NaOAc) from the cyclization step.Protocol B (Acid/Base Wash)
Mass Spectrum: [2M-2] Peak Disulfide dimer formation (Oxidation).Protocol C (Reductive Rescue)
Persistent Sulfur Smell Trapped H₂S or degradation products.Protocol B (Acid/Base Wash)
Part 2: The Logic of Purification (Workflow)

The following decision tree illustrates the logical flow for purifying these intermediates based on their chemical properties.

PurificationFlow Crude Crude Triazole-Thiol SolubilityCheck Is it a Solid? Crude->SolubilityCheck AcidBase Protocol B: Acid/Base Extraction (Exploits pKa ~6) SolubilityCheck->AcidBase No (Oily/Sticky) DisulfideCheck Check LC-MS for Dimer SolubilityCheck->DisulfideCheck Yes (Solid) AcidBase->DisulfideCheck Recryst Protocol A: Recrystallization (Ethanol/Water) Final Pure Product (Thione Form) Recryst->Final DisulfideCheck->Recryst No Dimer Reductive Protocol C: Disulfide Reduction DisulfideCheck->Reductive Dimer Present Reductive->Recryst

Figure 1: Decision matrix for selecting the appropriate purification module based on physical state and impurity profile.

Part 3: Detailed Protocols
Protocol A: The "Standard" Recrystallization

Best for: Removing unreacted hydrazides and improving crystal habit.

The Science: 1,2,4-triazole-5-thiols are often amphiphilic. They dissolve in hot polar organics but crash out upon cooling or water addition. The Ethanol/Water system is the "Gold Standard" because it balances the solubility of the organic scaffold (soluble in EtOH) against the thione polarity (insoluble in cold water) [1, 2].

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5–10 mL per gram of solid.

  • Heating: Heat to reflux until fully dissolved.

    • Troubleshooting: If insolubles persist after 10 mins of reflux, filter the hot solution immediately (remove inorganic salts).

  • The Water Drop: While keeping the solution near boiling, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add just enough ethanol (1–2 mL) to clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (rapid cooling traps impurities). Then, chill in an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1) .

Key Data Point: Yields typically range from 70–85% with this method [3].

Protocol B: The Acid/Base "Chemical Wash"

Best for: Oily crudes, high salt content, or removing non-acidic impurities.

The Science: The proton on the triazole nitrogen (or sulfur, depending on tautomer) is acidic. By raising the pH > 10, the triazole becomes a water-soluble salt (thiolate/thionate). Impurities that lack this acidity (e.g., unreacted esters, hydrazides) will remain insoluble or extractable into organics [4].

Step-by-Step:

  • Basification: Dissolve the crude material in 2N NaOH (approx. 10 mL/g). The solution should be clear.

    • Check: If the solution is cloudy, filter it. The solid on the filter is trash (non-acidic impurity).

  • Washing (Optional): Extract the aqueous alkaline layer with Ethyl Acetate (EtOAc) to remove non-polar organic impurities. Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 3N HCl dropwise with vigorous stirring.

  • Precipitation: Target pH 3–4. The triazole-thiol will precipitate as a white/off-white solid.[1]

    • Note: Do not go too acidic (pH < 1) as the triazole ring can protonate and re-dissolve as a cation.

  • Collection: Filter and wash with copious water to remove NaCl formed during neutralization.

Protocol C: Disulfide Rescue (The "Dimer" Killer)

Best for: Samples showing [M+M-2] peaks in Mass Spec.

The Science: Thiols oxidize to disulfides (R-S-S-R) in air. This is reversible. Standard reduction methods work, but "in-situ" reduction during workup is most efficient [5].

Step-by-Step:

  • Dissolution: Dissolve the impure solid in 10% NaOH .

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.5 equivalents) or Dithiothreitol (DTT) (trace amount). Stir at room temperature for 30 minutes.

  • Workup: Acidify carefully with HCl (as in Protocol B). The reducing environment ensures the precipitate is the monomeric thiol.

    • Alternative: If the disulfide is persistent, refluxing with Hydrazine Hydrate can sometimes cleave the disulfide bond while driving any uncyclized intermediates to completion [1, 6].

Part 4: Frequently Asked Questions (FAQs)

Q1: My product smells terrible (like rotten eggs). Is it degrading? A: Not necessarily. While 1,2,4-triazole-5-thiols have a characteristic sulfur odor, a "rotten egg" smell suggests trapped Hydrogen Sulfide (H₂S). This is a byproduct of the cyclization of thiosemicarbazides.

  • Fix: Perform Protocol B (Acid/Base). The H₂S will remain in the aqueous phase or off-gas during acidification (perform in a fume hood!).

Q2: I cannot get the product to solidify; it remains a "gum." A: This "gumming" is usually caused by the presence of the linear thiosemicarbazide intermediate which disrupts the crystal lattice.

  • Fix: Re-subject the gum to the reaction conditions (e.g., reflux in 2N NaOH) for another 2 hours. This forces the linear intermediate to cyclize into the triazole [1]. Then, proceed to Protocol B.

Q3: Why does the melting point vary so much in literature (e.g., 210°C vs 230°C)? A: This is often due to Tautomerism . The compound can crystallize in different ratios of thiol/thione forms depending on the solvent used (e.g., Ethanol vs. Acetic Acid). Additionally, solvation (trapped water/ethanol) is common. Always dry the sample under vacuum at 60°C before melting point determination.

Q4: Can I use Silica Gel Chromatography? A: Yes, but it is challenging. These compounds are highly polar and streak on silica.

  • Recommendation: If you must use a column, use a mobile phase of Chloroform:Methanol (90:10) [7].[2] Add 1% Acetic Acid to the mobile phase to suppress ionization and reduce streaking.

References
  • Dergipark. "Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives." DergiPark Academic, 2013.

  • National Institutes of Health (NIH). "Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives." PubMed Central, 2021.

  • Organic Syntheses. "1,2,4-Triazole-3(5)-thiol." Org.[3][4][5] Synth., Coll. Vol. 4, p.962 (1963); Vol. 39, p.21 (1959).

  • BenchChem. "Technical Support Center: Purification of 1,2,4-Triazole Salts." BenchChem Tech Support, 2025.[1][6]

  • ResearchGate. "Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?" ResearchGate Q&A, 2013.

  • Zaporizhzhia State Medical University. "1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides." Current Issues in Pharmacy and Medicine, 2025.

  • ResearchGate. "Characterization and purification of 1,2,4-triazole-containing phthalocyanines." Turkish Journal of Chemistry, 2019.[2]

Sources

Optimization

Distinguishing thiol vs thione tautomers in NMR spectroscopy

To: User From: Dr. Aris Thorne, Senior Application Scientist, Magnetic Resonance Division Subject: Technical Guide: Distinguishing Thiol vs.

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Magnetic Resonance Division Subject: Technical Guide: Distinguishing Thiol vs. Thione Tautomers via NMR

Technical Support Center: Thiol-Thione Tautomerism

Status: Active Ticket ID: NMR-TT-2024-001 Scope: Troubleshooting & Protocol Optimization for Heterocyclic Tautomers[1][2]

Welcome to the Advanced NMR Support Center. Distinguishing between thiol (mercapto, –SH) and thione (thioamide, =S) tautomers is a frequent challenge in the characterization of N-heterocycles (e.g., 2-mercaptopyridine vs. 2-pyridinethione).[2] This equilibrium is highly sensitive to environmental factors, often leading to confusing spectral data such as line broadening or "missing" signals.[2]

This guide synthesizes high-field NMR methodologies with physical organic chemistry principles to provide a definitive identification workflow.

Part 1: The Diagnostic Framework (The "What")

Case ID #1: "I cannot determine if my compound is in the thiol or thione form using standard 1H NMR."

Diagnosis: Relying solely on 1H NMR is risky due to rapid proton exchange.[1][2] However, specific chemical shift signatures—if observable—are strong indicators.[2]

Technical Insight: The tautomeric preference is dictated by aromaticity vs. bond energy. The C=S bond is weaker than C=O, but the formation of a stable N–H bond (thioamide resonance) often drives the equilibrium toward the thione form in polar media.

Data Summary: Chemical Shift Diagnostics

NucleusParameterThione Form (=S) Thiol Form (–SH) Notes

H

(ppm)
10.0 – 15.0 (N–H)3.0 – 5.0 (S–H)N–H is broad/exchangeable.[1][2] S–H is rarely seen in aromatics due to fast exchange.[2]

C

(ppm)
160 – 185 (C=S)140 – 160 (C–S)C=S is significantly deshielded (downfield) relative to C–S.

N

(ppm)
~140 – 170 (Pyrrole-like)~280 – 320 (Pyridine-like)Most definitive. Thione N is protonated (shielded); Thiol N is naked (deshielded).[1][2]


(Hz)
~90 – 95 Hz N/A Observable in thione form if exchange is slow (or in

N HSQC).

Validation Protocol:

  • Check the Low Field: Look for a broad singlet >10 ppm.[2] Its presence strongly suggests the thione (N-H) form.

  • Carbon Fingerprint: Compare the ipso-carbon (C2) shift. If

    
     ppm, it indicates C=S character.[2]
    
  • The

    
    N Gold Standard:  If accessible, 
    
    
    
    N NMR provides an unambiguous distinction (~100–150 ppm difference).[2]

Part 2: Experimental Setup & Solvent Effects (The "How")

Case ID #2: "My NMR signals are broad or disappearing. Is my sample degrading?"

Diagnosis: Likely not degradation.[1][2] You are observing intermediate chemical exchange on the NMR time scale. The tautomeric equilibrium rate (


) is comparable to the frequency difference (

) between the two forms.

Troubleshooting Workflow:

  • Solvent Selection (Critical Variable):

    • Polar Solvents (DMSO-

      
      , MeOH-
      
      
      
      , H
      
      
      O):
      Stabilize the polar thione form via hydrogen bonding and dipole interactions.[2] This often pushes the equilibrium to >95% thione, sharpening signals.
    • Non-Polar Solvents (CDCl

      
      , C
      
      
      
      D
      
      
      ):
      Destabilize the thione, shifting equilibrium toward the thiol form (or a mix). This often causes exchange broadening.[1][2]
  • Concentration Effects:

    • High Conc. (>50 mM): Favors thione due to intermolecular dimerization (thioamide stacking).[2]

    • Low Conc. (<5 mM): May reveal the monomeric thiol species, but sensitivity drops.

  • Temperature Control:

    • Cooling (e.g., 250 K): Slows exchange (

      
      ).[2] Can resolve distinct signals for both tautomers.
      
    • Heating (e.g., 320 K): Accelerates exchange (

      
      ).[2] Coalesces signals into a single weighted average peak.[1][2]
      

Visualizing the Equilibrium Landscape:

Tautomer_Equilibrium Thiol Thiol Form (Aromatic -SH) Thione Thione Form (Thioamide NH) Thiol->Thione Polar Solvents (DMSO, MeOH) Thione->Thiol Non-Polar Solvents (Gas phase/CCl4) Factors Equilibrium Drivers Factors->Thione High Concentration (Dimerization) Factors->Thione H-Bond Donors

Figure 1: Environmental factors influencing the Thiol-Thione equilibrium.[1][2] Polar environments strongly favor the Thione form.

Part 3: Advanced Validation Techniques

Case ID #3: "I need definitive proof for a patent filing. 1D NMR is insufficient."

Diagnosis: You require 2D correlation spectroscopy to establish connectivity and proton location.[1][2]

Protocol: The "Lock-Down" Method

  • 1H-15N HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: Detect direct N–H bond.

    • Result: A cross-peak at

      
       ppm / 
      
      
      
      ppm confirms the thione .[2]
    • Absence: If no peak is seen (and 15N is naturally abundant), the proton is likely on Sulfur (Thiol) or exchange is too fast.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: Observe long-range coupling to the ipso-carbon (C=S or C-SH).

    • Thione: Strong

      
       or 
      
      
      
      correlations from ring protons to a deshielded carbon (~175 ppm).[2]
    • Thiol: Correlations to a more shielded carbon (~155 ppm).[1][2]

  • Isotope Filtering (Optional):

    • If synthesizing the compound, using

      
      N-labeled precursors allows measurement of 
      
      
      
      coupling constants (~90 Hz) in 1D
      
      
      H NMR, a "smoking gun" for the thione.

Decision Tree for Assignment:

Decision_Tree Start Start: Unknown Tautomer Check_1H 1. Check 1H NMR (DMSO-d6) Start->Check_1H LowField Broad Singlet > 12 ppm? Check_1H->LowField Check_13C 2. Check 13C NMR (C-2 Shift) LowField->Check_13C No/Unclear Thione Conclusion: THIONE FORM LowField->Thione Yes (Strong Indication) C_Shift Shift Value? Check_13C->C_Shift Check_15N 3. Check 15N NMR (HSQC or 1D) C_Shift->Check_15N 150-165 ppm (Ambiguous) C_Shift->Thione > 170 ppm Thiol Conclusion: THIOL FORM C_Shift->Thiol < 150 ppm N_Shift Shift Value? Check_15N->N_Shift N_Shift->Thione Shielded (~150 ppm) N_Shift->Thiol Deshielded (~300 ppm)

Figure 2: Step-by-step decision matrix for assigning tautomeric state based on NMR observables.

References

  • Stoyanov, S. et al. (1990).[2] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.[2] Link

  • Claramunt, R. M. et al. (2006).[2] The tautomerism of 2-mercaptobenzimidazole, 2-mercaptobenzoxazole and 2-mercaptobenzothiazole: a theoretical and experimental (1H, 13C and 15N NMR) study. Arkivoc. Link

  • Kato, S. et al. (1996).[2][3] Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. Journal of the American Chemical Society.[3] Link

  • Witter, R. et al. (2002).[2] 15N NMR spectroscopy as a powerful tool for the investigation of tautomeric equilibria. Magnetic Resonance in Chemistry. Link

  • Moran, D. et al. (2002).[2] Tautomerism in 2-pyridinethione and related systems. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Triazole Thiols

Introduction: The Rising Prominence of Fluorinated Triazoles in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Triazoles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] Among the privileged heterocyclic scaffolds in drug discovery, the triazole ring system is of particular importance due to its versatile biological activities, including antifungal, antiviral, and anticancer properties.[2][3] The convergence of these two powerful motifs—the triazole nucleus and fluorine substitution—has given rise to a new generation of fluorinated triazole-containing pharmaceuticals and drug candidates.[2][4]

The thiol (-SH) group, when appended to the triazole ring, introduces a key nucleophilic center and a potential site for metabolic transformations, further diversifying the chemical space and biological activity of these compounds.[3] As these complex fluorinated triazole thiols advance through the drug development pipeline, their robust analytical characterization becomes paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for the identification and quantification of these molecules and their metabolites.[5][6]

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of the mass spectrometric fragmentation of fluorinated triazole thiols. We will delve into the fundamental principles governing their fragmentation, compare their behavior to non-fluorinated analogs, and provide practical, field-proven experimental protocols. Our focus will be on elucidating the "why" behind the observed fragmentation patterns, empowering researchers to confidently identify and characterize these important molecules.

Core Principles of Fragmentation: A Tale of Two Moieties

The fragmentation of fluorinated triazole thiols in the gas phase is a complex interplay between the inherent chemical properties of the triazole thiol core and the profound electronic effects of the fluorine substituents. Understanding these individual contributions is key to interpreting their mass spectra.

The Triazole Thiol Backbone: Inherent Fragmentation Pathways

The 1,2,4-triazole-3-thiol scaffold, a common isomer, possesses several characteristic fragmentation pathways under collision-induced dissociation (CID). These pathways are often initiated by protonation, typically on one of the nitrogen atoms of the triazole ring, under positive mode electrospray ionization (ESI).

The primary fragmentation events for a generic N-substituted 1,2,4-triazole-3-thiol are illustrated below:

M [M+H]+ F1 Loss of R group M->F1 Cleavage of N-R bond F2 Triazole Ring Cleavage M->F2 Retro-Diels-Alder-like cleavage F3 Loss of H2S M->F3 Elimination F4 C-S Bond Cleavage M->F4 Homolytic or heterolytic cleavage

Figure 1: General fragmentation pathways of the triazole thiol core.

A key fragmentation pathway involves the cleavage of the C-S bond, which is often a point of lability in sulfur-containing heterocycles.[6] Additionally, the triazole ring itself can undergo characteristic cleavages, often initiated by the loss of small neutral molecules like N₂ or HCN. The substituents on the triazole ring and the nitrogen atom also play a significant role in directing the fragmentation pathways. For instance, N-phenyl substituted triazoles can exhibit fragmentation patterns involving the phenyl group.[7]

The Influence of Fluorine: More Than Just a Heavy Halogen

The introduction of fluorine atoms onto the triazole thiol scaffold dramatically alters the fragmentation landscape. The high electronegativity of fluorine induces significant changes in the electron distribution of the molecule, thereby influencing bond strengths and the stability of fragment ions.

Key effects of fluorination on mass spectrometric fragmentation include:

  • Inductive Effects: The strong electron-withdrawing nature of fluorine can strengthen adjacent bonds, making them less prone to cleavage. Conversely, this can weaken bonds further away in the molecule.

  • Neutral Losses: A common fragmentation pathway for fluorinated compounds is the neutral loss of hydrogen fluoride (HF).[8][9][10][11] This can occur through various mechanisms, including rearrangements.

  • Rearrangements: Fluorine atoms can participate in rearrangement reactions, such as the migration of a fluorine atom to a charged center, leading to unique fragment ions.

  • In-Source Fragmentation: Fluorinated compounds can be susceptible to in-source fragmentation (ISF), where fragmentation occurs in the ion source of the mass spectrometer even under relatively soft ionization conditions like ESI.[8][9][10][11] This can complicate spectral interpretation, as fragment ions may be mistaken for molecular ions.

Comparative Fragmentation Analysis: Fluorinated vs. Non-Fluorinated Triazole Thiols

To illustrate the practical implications of these principles, let's consider a hypothetical comparative fragmentation analysis of a non-fluorinated and a fluorinated N-aryl-1,2,4-triazole-3-thiol.

Compound Structure Key Fragmentation Pathways Expected Dominant Fragments
Non-Fluorinated Analog 4-phenyl-4H-1,2,4-triazole-3-thiol- Cleavage of the N-phenyl bond - Loss of H₂S - Triazole ring fragmentation (loss of N₂, HCN) - Cleavage of the C-S bond- [M+H - C₆H₅]⁺ - [M+H - H₂S]⁺ - Phenyl cation (m/z 77)
Fluorinated Analog 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol- Cleavage of the N-fluorophenyl bond - Loss of HF - Triazole ring fragmentation - Cleavage of the C-S bond- [M+H - C₆H₄F]⁺ - [M+H - HF]⁺ - Fluorophenyl cation (m/z 95)

Table 1: Comparative fragmentation of a non-fluorinated and a fluorinated triazole thiol.

The presence of the fluorine atom in the fluorinated analog introduces a new and often significant fragmentation pathway: the neutral loss of HF. This can be a highly favorable process, and the resulting fragment ion is often a prominent peak in the MS/MS spectrum. Furthermore, the cleavage of the N-aryl bond will result in fragment ions with different m/z values, providing a clear distinction between the two compounds.

Experimental Protocols: A Practical Guide to Analysis

The following protocols are designed to be robust and reproducible, providing a solid starting point for the analysis of fluorinated triazole thiols.

Sample Preparation

For drug metabolism and pharmacokinetic (DMPK) studies, samples are often in complex biological matrices such as plasma or urine. A protein precipitation followed by solid-phase extraction (SPE) is a common and effective cleanup strategy.

Protocol 1: Protein Precipitation and SPE

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of 10% methanol in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A reversed-phase chromatographic separation coupled with a triple quadrupole or a high-resolution mass spectrometer is the preferred analytical platform.

Protocol 2: LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: ESI Positive

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 135 V

The specific MRM transitions and collision energies will need to be optimized for each analyte.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Add Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Evaporation Supernatant_Evaporation Centrifugation->Supernatant_Evaporation Reconstitution Reconstitution Supernatant_Evaporation->Reconstitution SPE SPE Reconstitution->SPE Elution Elution SPE->Elution Final_Evaporation Final_Evaporation Elution->Final_Evaporation Final_Reconstitution Final_Reconstitution Final_Evaporation->Final_Reconstitution Injection Injection Final_Reconstitution->Injection LC_Separation LC_Separation Injection->LC_Separation ESI ESI LC_Separation->ESI Mass_Analyzer Mass_Analyzer ESI->Mass_Analyzer Detection Detection Mass_Analyzer->Detection

Figure 2: A typical workflow for the analysis of fluorinated triazole thiols from biological matrices.

Conclusion: A Path Forward for Confident Characterization

The mass spectrometric fragmentation of fluorinated triazole thiols is a nuanced subject, requiring a deep understanding of both fundamental fragmentation principles and the specific electronic effects of fluorine. By carefully considering the interplay between the triazole thiol core and the fluorine substituents, researchers can confidently interpret mass spectra and elucidate the structures of these important molecules. The protocols and insights provided in this guide serve as a robust foundation for the development of sensitive and specific analytical methods for the characterization of this emerging class of therapeutic agents. As the field of drug discovery continues to embrace the power of fluorination, the analytical tools and expertise to characterize these molecules will become increasingly vital.

References

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link][8][10]

  • Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification. ACS Publications. [Link][9][11]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link][2][4][12]

  • Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity. SciELO. [Link][13]

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. [Link][5]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. [Link][6]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link][14]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of Chemical Society of Nigeria. [Link][3]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. [Link][7]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link][1]

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Comparative

A Comparative Crystallographic Guide to 5-Substituted-1,2,4-triazole-3-thiol Tautomers: Illuminating Solid-State Structures

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone for the design of novel therapeutic agents. The 5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone for the design of novel therapeutic agents. The 5-substituted-1,2,4-triazole-3-thiol moiety, in particular, is of significant interest due to its prevalence in compounds exhibiting a wide array of biological activities.[1] A critical aspect of structure-activity relationship (SAR) studies for these molecules is the definitive understanding of their three-dimensional structure and the subtle interplay of tautomerism. This guide provides a comparative analysis of the crystal structure data for various 5-substituted-1,2,4-triazole-3-thiol tautomers, offering insights into their solid-state behavior, which is paramount for rational drug design and understanding their physicochemical properties.

The phenomenon of thione-thiol tautomerism is central to the chemistry of these compounds. While they can exist in solution as an equilibrium mixture of the thione and thiol forms, crystallographic studies overwhelmingly reveal a strong preference for the thione tautomer in the solid state.[2][3] This preference is a crucial consideration for drug developers, as the solid-state structure dictates key properties such as solubility, stability, and crystal packing, which in turn influence bioavailability and formulation.

The Decisive Role of Single-Crystal X-ray Diffraction

While a suite of analytical techniques, including NMR and IR spectroscopy, are indispensable for the initial characterization of these molecules, single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining their three-dimensional atomic arrangement in the solid state.[3][4] SC-XRD provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's conformation and the dominant tautomeric form within the crystal lattice.[5] This level of detail is unattainable through spectroscopic methods alone, which typically provide averaged information, especially in the context of tautomeric equilibria.

Comparative Crystallographic Data of 5-Substituted-1,2,4-triazole-3-thiones

The substituent at the 5-position of the 1,2,4-triazole ring plays a pivotal role in modulating the electronic properties and steric profile of the molecule. These modifications, in turn, influence the crystal packing and the network of intermolecular interactions, such as hydrogen bonding. Below is a comparative summary of crystallographic data for a selection of 5-substituted-1,2,4-triazole-3-thiones, all of which crystallize in the thione tautomeric form.

Compound5-SubstituentFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1 PhenylC₈H₈N₄SMonoclinicP2₁/n5.5574(4)25.2384(3)6.6327(4)104.511(1)[4][6]
2 4-NitrophenylC₈H₆N₄O₂SMonoclinicP2₁/c7.8221(1)8.2109(1)14.6757(3)101.302(1)[3][7]
3 2-ChlorophenylC₁₄H₉ClN₄O₂SMonoclinicP2₁/c6.7262(13)17.109(3)13.101(3)95.89(3)[8]
4 MethylC₃H₆N₄SOrthorhombicPbcm----[9]
5 Ethyl-MethylC₁₁H₁₃N₃STetragonalI4₁/a17.962(4)17.962(4)6.9992(14)90[2]

Analysis of Structural Data:

The data presented in the table highlights that even with different substituents at the 5-position, the thione tautomer is consistently the preferred form in the crystalline state. The variations in the unit cell parameters and space groups reflect the influence of the substituent on the overall crystal packing. For instance, the introduction of a nitro group in the phenyl ring of compound 2 leads to a different crystal system and space group compared to the unsubstituted phenyl derivative 1 , indicating a distinct arrangement of molecules in the crystal lattice.

The Thione Tautomer: A Consistent Structural Motif

The consistent observation of the thione tautomer in the solid state can be attributed to the formation of robust intermolecular hydrogen bonding networks. In the thione form, the N-H protons of the triazole ring and the exocyclic sulfur atom act as effective hydrogen bond donors and acceptors, respectively. This often leads to the formation of dimeric structures or extended chains, which stabilize the crystal lattice.

For example, in the crystal structure of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, intermolecular N—H⋯S hydrogen bonds link the molecules into chains.[4][6] Similarly, in 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked via pairs of N—H⋯S hydrogen bonds, forming distinct ring motifs.[3][7]

The following diagram illustrates the thione-thiol tautomerism and the common hydrogen bonding pattern observed in the crystal structures of these compounds.

Caption: Tautomeric forms and a common hydrogen bonding motif.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a 5-substituted-1,2,4-triazole-3-thiol derivative via SC-XRD is a meticulous process that requires careful execution of several steps. The causality behind these steps is crucial for obtaining high-quality, publishable data.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.4 mm) and quality.

  • Methodology: Slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, DMF) is a common method. The slow rate of evaporation is critical to allow for the ordered arrangement of molecules into a crystal lattice.

  • Expertise: The choice of solvent is crucial and often requires screening of several options. The ideal solvent should have moderate volatility and the compound should have good solubility at elevated temperatures and lower solubility at room temperature.

2. Crystal Mounting and Data Collection:

  • Objective: To mount the crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

  • Methodology: The selected crystal is mounted on a glass fiber or a loop with a cryoprotectant oil and placed in the X-ray beam. The crystal is then rotated, and a series of diffraction images are collected at different orientations.[10]

  • Trustworthiness: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure determination.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction images to obtain a set of reflection intensities and to solve the phase problem to generate an initial electron density map.

  • Methodology: The collected images are integrated to determine the intensity of each diffraction spot.[11] The unit cell parameters and space group are determined from the positions of the spots. The structure is then solved using direct methods or Patterson methods, which are computational algorithms that use the intensities to determine the phases of the X-rays.[12]

4. Structure Refinement:

  • Objective: To refine the initial atomic model to best fit the experimental diffraction data.

  • Methodology: The atomic positions and displacement parameters are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated structure factors.[12]

  • Authoritative Grounding: The quality of the final structure is assessed by various crystallographic R-factors, with lower values indicating a better fit to the data.

The following diagram outlines the general workflow for single-crystal X-ray diffraction analysis.

XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of 5-Substituted-1,2,4-triazole-3-thiol Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (R-factors) StructureRefinement->Validation Analysis Analysis of Bond Lengths, Angles, and Intermolecular Interactions Validation->Analysis

Caption: Experimental workflow for crystal structure determination.

Conclusion: The Importance of Solid-State Structural Data

References

  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • Kabashima, H., et al. (1991). 5-Ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2224.
  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]

  • ResearchGate. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2413.
  • Fun, H.-K., et al. (2008). 4-[(E)-2-Furylmethyleneamino]-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1528.
  • Zamani, K., et al. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2243–o2245.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. PubChem. Retrieved from [Link]

  • University of Porto. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Part of the crystal structure with hydrogen bonds shown as dashed lines. Retrieved from [Link]

  • MDPI. (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • GSECARS. (2019, June 20). Tutorial on processing of single-crystal diffraction data collected at GSECARS 13-BM-C using APEX3 Crystallography Software Suit. Retrieved from [Link]

  • PubMed. (2011, September 1). 3-(4-Nitro-phen-yl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • Glidewell, C., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 785–791.
  • MDPI. (2023, August 1). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2023). Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1147-1150.
  • Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

  • ISCA. (2012). Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-allyl-5-(4-methoxyphenyl)-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Amanote Research. (2011, August 27). 3-(4-Nitrophenyl)-1h-1,2,4-Triazole-5(4h)-Thione. Retrieved from [Link]

  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • Demirbas, N., et al. (2004).
  • ResearchGate. (2020, November 17). Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes and study of the antibacterial activity. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol proper disposal procedures

Topic: 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and Lab Managers Executive Summary: Immediat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and Lab Managers

Executive Summary: Immediate Action Directives

Do NOT pour down the drain. This compound poses significant aquatic toxicity and infrastructure risks due to the formation of hydrofluoric acid (HF) upon decomposition.

  • Primary Hazard: Severe Irritant (Skin/Eye), Stench (Thiol), and HF generation during combustion.

  • Waste Classification: Halogenated Organic Waste (Must be segregated from non-halogenated solvents).

  • Immediate Containment: Store in amber glass or HDPE with a PTFE-lined cap. Secondary containment is mandatory to prevent odor migration.[1]

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand why it is hazardous. The structure dictates the disposal pathway.

Structural FeatureHazard ImplicationDisposal Consequence
Thiol Group (-SH) High odor threshold; potential for oxidation to disulfides.[1]Stench Management: Containers must be double-sealed. Trace residues on glassware require oxidative quenching (bleach) before washing.[2]
Difluorophenyl Ring Thermal decomposition releases Hydrogen Fluoride (HF) .Incineration Alert: Waste must be flagged as "Halogenated." Standard incinerators without scrubbers cannot handle high-fluorine loads.
Triazole Ring Nitrogen-rich; thermal decomposition releases NOx.Compatibility: Keep separate from strong oxidizers (e.g., nitric acid) to prevent uncontrolled exothermic reactions or toxic gas generation.

Pre-Disposal Stabilization (Odor Control)

Senior Scientist Note: The most common violation with thiols is "trash odor." Placing un-rinsed thiol bottles in solid waste bins will evacuate a lab floor.

Protocol: Deodorizing Trace Residues (Glassware & Empties)

WARNING: Do NOT use this method for bulk chemical disposal. This is strictly for cleaning glassware and empty containers.

  • Preparation: Work in a functioning fume hood. Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Oxidant Solution: Prepare a 5% Sodium Hypochlorite (Bleach) solution.

    • Reaction Logic: Hypochlorite oxidizes the thiol (-SH) into a sulfonate (-SO3H), which is odorless and water-soluble.

  • Quenching:

    • Submerge glassware or rinse the empty bottle with the bleach solution.[3]

    • Let sit for 30 minutes in the hood.

    • Observation: The solution may warm slightly (exothermic).

  • Rinse: Triple rinse with water. The rinsate can now be poured down the drain with copious water (check local regulations; if unsure, collect as aqueous waste).

  • Disposal: The glass container, now odorless, can be disposed of in the standard "Lab Glass" waste or "Solid Waste" bin.

Bulk Waste Disposal Workflow

For the chemical itself (solid powder or stock solution), follow this strict segregation workflow.

Step 1: Segregation

You must segregate this waste into the Halogenated Organic stream.

  • Why? If mixed with non-halogenated solvents (like Acetone/Ethanol waste) and sent to a fuel-blending facility, the fluorine content will corrode their equipment and violate their permit.

Step 2: Packaging
  • Solid Waste: Place the solid chemical in a clear, sealable bag or its original container. Place this inside a wide-mouth HDPE jar labeled "Solid Hazardous Waste."

  • Liquid Waste: Dissolve in a compatible solvent (e.g., Methanol or DMSO) if necessary, or pour into the "Halogenated Solvent Waste" carboy.

Step 3: Labeling (The Critical Step)

Your waste tag must explicitly list:

  • Full Chemical Name: 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol.

  • Constituents: "Fluorinated Organic," "Thiol."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Stench.[4]

Visualized Disposal Pathway

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol CheckState Is the waste Trace/Residue or Bulk Chemical? Start->CheckState Trace Trace Residue (Empty Vials/Glassware) CheckState->Trace Trace Bulk Bulk Chemical (Solid or Stock Solution) CheckState->Bulk Bulk Oxidation Oxidation Protocol: Soak in 5% Bleach (30 mins) (IN FUME HOOD) Trace->Oxidation Rinse Triple Rinse with Water Oxidation->Rinse GlassBin Disposal: Glass/Sharps Bin Rinse->GlassBin Segregation Segregation: HALOGENATED Waste Stream Bulk->Segregation Container Packaging: HDPE or Amber Glass (Double Containment) Segregation->Container Labeling Labeling: Mark 'Fluorinated' & 'Stench' Container->Labeling Pickup Disposal: EHS / Hazardous Waste Vendor Labeling->Pickup

Figure 1: Decision logic for segregating bulk chemical waste versus decontaminating glassware.

Emergency Contingencies

Spill Cleanup (Solid/Powder)
  • Evacuate: If the smell is overwhelming, clear the immediate area.

  • PPE: Double nitrile gloves, lab coat, goggles, and N95 (or respirator if powder is fine).

  • Contain: Cover spill with a spill pad or paper towels dampened with 10% bleach solution . This prevents dust from becoming airborne and begins neutralizing the odor immediately.

  • Collect: Scoop material into a sealable bag. Label as "Hazardous Waste: Thiol Spill Debris."

  • Clean: Wipe the surface with bleach solution, followed by water.

Accidental Exposure[4]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Rinse for 15 minutes.[4] Seek medical attention immediately (fluorinated compounds can cause delayed deep-tissue damage, though less likely than free HF).

Regulatory Context & References

Compliance is based on the Resource Conservation and Recovery Act (RCRA) and OSHA Hazard Communication Standards . While this specific CAS is not typically "P-listed" (acutely hazardous), it is a "Characteristic Waste" due to toxicity and reactivity (sulfur/fluorine content).

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][5]

  • University of Washington EH&S. Focus on Thiols: Safe Handling and Odor Control. [Link]

Sources

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